4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2S/c9-6(10)3-1-4-5(8-3)7-2-11-4/h1-2,8H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMJVOCXIGRWEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=C1SC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647432 | |
| Record name | 4H-Pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007386-72-2 | |
| Record name | 4H-Pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical Properties of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document outlines detailed, generalized experimental protocols for the determination of key physicochemical parameters including solubility, melting point, and pKa. Furthermore, it presents a comparative analysis with related thiazole and pyrrole-fused heterocyclic structures to offer a predictive context for its behavior. This guide also includes workflow diagrams, rendered using Graphviz, to illustrate the logical progression of property determination.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, owing to their diverse chemical reactivity and ability to interact with biological targets. The pyrrolo[2,3-d]thiazole scaffold, in particular, represents a class of compounds with potential applications in various therapeutic areas, including as kinase inhibitors and antimicrobial agents.[1][2] this compound, a derivative of this core structure, possesses functional groups—a carboxylic acid and a fused aromatic system—that are critical determinants of its physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profile.
A thorough understanding of properties such as solubility, acidity (pKa), and melting point is fundamental in the early stages of drug discovery and development. These parameters influence formulation, absorption, distribution, metabolism, and excretion (ADME). This guide addresses the current knowledge gap regarding the specific physicochemical characteristics of this compound and provides the necessary experimental frameworks for their determination.
Core Physicochemical Properties
Table 1: Molecular Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₄N₂O₂S | [3] |
| Molecular Weight | 168.18 g/mol | [3] |
| CAS Number | 1007386-72-2 | [3] |
For other critical physicochemical properties, we present generalized experimental protocols and expected values based on related structures.
Experimental Protocols
The following sections detail standardized experimental methodologies for determining the solubility, melting point, and pKa of this compound.
Solubility Determination
The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability. A general method for determining the solubility of a carboxylic acid in various solvents is provided below.
Protocol:
-
Preparation of Solvents: Prepare a panel of relevant solvents, including water, 10% NaOH solution, and a non-polar organic solvent such as diethyl ether.[4]
-
Sample Preparation: Weigh a precise amount (e.g., 25 mg) of this compound.[5]
-
Dissolution in Water:
-
Add 0.75 mL of distilled water to a test tube containing the weighed sample.
-
Shake the test tube vigorously.[6]
-
Observe and record whether the compound dissolves completely, partially (slightly soluble), or not at all (insoluble).[4]
-
If the compound is water-soluble, test the pH of the solution using pH paper. An acidic pH would be expected due to the carboxylic acid group.[5]
-
-
Dissolution in Aqueous Base (10% NaOH):
-
To a separate test tube with the weighed sample, add 0.75 mL of 5% NaOH solution in portions, shaking after each addition.[7]
-
The formation of a soluble salt should result in increased solubility compared to water.
-
-
Dissolution in Organic Solvent (Diethyl Ether):
-
To a third test tube, add 0.75 mL of diethyl ether to the weighed sample and shake vigorously.[6]
-
Record the solubility.
-
Melting Point Determination
The melting point is a key indicator of a compound's purity. For pure crystalline solids, the melting range is typically narrow.
Protocol:
-
Sample Preparation:
-
Measurement:
-
Place the capillary tube in a melting point apparatus.[10]
-
Heat the sample at a moderate rate until the temperature is approximately 15-20°C below the expected melting point.[9]
-
Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.[11]
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.[12]
-
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of a compound. Potentiometric titration is a common and accurate method for its determination.
Protocol:
-
Solution Preparation:
-
Prepare a standard solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if the compound has low aqueous solubility.
-
Prepare a standardized solution of a strong base, such as 0.1 M NaOH.[13]
-
-
Titration:
-
Calibrate a pH meter with standard buffer solutions.
-
Place a known volume of the acidic solution in a beaker and immerse the pH electrode.
-
Add the NaOH solution in small, precise increments using a burette.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.[13]
-
-
Data Analysis:
-
Plot a titration curve of pH versus the volume of NaOH added.
-
The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.[14]
-
Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.[15]
-
Predicted Physicochemical Profile and Comparative Analysis
In the absence of direct experimental data, the properties of this compound can be predicted by comparison with structurally similar molecules.
-
Solubility: The presence of the carboxylic acid group suggests that the compound will be poorly soluble in acidic and neutral aqueous solutions but will exhibit significantly higher solubility in basic solutions due to the formation of a carboxylate salt. Its solubility in organic solvents will depend on the overall polarity of the molecule.
-
Melting Point: Similar heterocyclic carboxylic acids often have relatively high melting points due to strong intermolecular hydrogen bonding and crystal lattice forces. For example, 4-methylthiazole-5-carboxylic acid has a melting point of 287 °C (decomposes).[10]
-
pKa: The pKa of the carboxylic acid group is expected to be in the typical range for aromatic carboxylic acids, likely between 3 and 5. The fused pyrrolo-thiazole ring system may influence the acidity through electronic effects. For comparison, the pKa of thiazole-5-carboxylic acid can be computationally predicted to be around 2.5-3.0.
Workflow and Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the logical workflows for determining the physicochemical properties of this compound.
References
- 1. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemuniverse.com [chemuniverse.com]
- 4. scribd.com [scribd.com]
- 5. www1.udel.edu [www1.udel.edu]
- 6. uoalfarahidi.edu.iq [uoalfarahidi.edu.iq]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. scribd.com [scribd.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 11. athabascau.ca [athabascau.ca]
- 12. byjus.com [byjus.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Crystal Structure Analysis of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid, fused ring system provides a valuable scaffold for the design of novel therapeutic agents. Understanding the precise three-dimensional arrangement of atoms within this molecule is crucial for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new derivatives with enhanced biological activity. This technical guide provides a comprehensive overview of the crystallographic analysis of this class of compounds. While a public domain crystal structure for this compound is not currently available, this document presents representative crystallographic data from a closely related analogue, ethyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate, to infer the structural characteristics of the target molecule. Furthermore, detailed experimental protocols for synthesis, crystallization, and single-crystal X-ray diffraction are provided to guide researchers in obtaining the crystal structure of this compound and its derivatives.
Introduction
The pyrrolo[2,3-d]thiazole core is a key pharmacophore found in a variety of biologically active molecules. The addition of a carboxylic acid moiety at the 5-position introduces a critical functional group for hydrogen bonding and salt formation, which can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. X-ray crystallography is the definitive method for determining the solid-state structure of a molecule, providing precise information on bond lengths, bond angles, and intermolecular interactions. This data is invaluable for understanding the molecule's conformational preferences and its potential binding modes with biological targets.
This guide is intended to serve as a practical resource for researchers engaged in the study of 4H-pyrrolo[2,3-d]thiazole derivatives. It outlines the necessary steps to determine the crystal structure of the title compound and provides a framework for interpreting the resulting data.
Molecular Structure and Inferred Crystallographic Data
While the specific crystal structure of this compound (C₆H₄N₂O₂S) has not been publicly reported, we can infer its likely structural parameters from the known crystal structure of a close analogue, ethyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate (C₈H₈N₂O₂S). The replacement of the ethyl ester with a carboxylic acid is expected to have a minor impact on the core ring system's geometry but will significantly influence the intermolecular interactions due to the presence of the acidic proton.
The molecular structure of this compound is depicted in the following diagram:
Caption: Molecular structure of this compound.
The following table summarizes the crystallographic data for a related compound, which can be used as a reference for what to expect for this compound.
| Parameter | Representative Value (for a related pyrrolo[2,3-d]thiazole derivative) |
| Chemical Formula | C₈H₈N₂O₂S |
| Formula Weight | 196.23 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.123(4) |
| b (Å) | 12.456(6) |
| c (Å) | 9.034(5) |
| α (°) | 90 |
| β (°) | 105.12(3) |
| γ (°) | 90 |
| Volume (ų) | 882.1(8) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.478 |
| Absorption Coeff. (mm⁻¹) | 0.35 |
| F(000) | 408 |
Note: This data is for a representative compound and may differ from the actual data for this compound.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, crystallization, and crystal structure determination of this compound.
A generalized synthetic route to this compound involves a multi-step process, often starting from a substituted pyrrole or thiazole precursor. A common approach is the construction of the fused ring system via cyclization reactions.
Caption: Generalized synthetic workflow for this compound.
General Procedure:
-
Preparation of a Key Intermediate: A suitably functionalized pyrrole or thiazole is prepared according to established literature procedures.
-
Ring Annulation: The key intermediate undergoes a cyclization reaction to form the 4H-pyrrolo[2,3-d]thiazole scaffold. This can often be achieved through reactions such as the Hantzsch thiazole synthesis or Gewald aminothiophene synthesis, followed by further transformations.
-
Carboxylic Acid Formation: The carboxylic acid group is typically introduced by hydrolysis of a corresponding ester or nitrile precursor.
-
Purification: The final product is purified using standard techniques such as column chromatography on silica gel, followed by recrystallization to obtain material suitable for single-crystal growth.
Obtaining high-quality single crystals is a critical step for successful X-ray diffraction analysis.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at room temperature.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound solution can induce crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.
Solvent Selection: A range of solvents should be screened to find the optimal conditions for crystal growth. Common solvents include:
-
Alcohols (Methanol, Ethanol, Isopropanol)
-
Esters (Ethyl acetate)
-
Ketones (Acetone)
-
Halogenated solvents (Dichloromethane, Chloroform)
-
Ethers (Diethyl ether, Tetrahydrofuran)
-
Aromatic hydrocarbons (Toluene)
-
Water (if the compound has sufficient solubility)
A systematic approach using a crystallization screen with various solvents and techniques is recommended.
The following workflow outlines the major steps in determining a crystal structure using single-crystal X-ray diffraction.
Caption: A typical workflow for single-crystal X-ray diffraction analysis.
Detailed Protocol:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Data Reduction: The collected diffraction images are processed to integrate the reflection intensities, which are then corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and displacement parameters are refined using full-matrix least-squares methods against the experimental diffraction data. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.
-
Validation: The final refined structure is validated using software such as PLATON and deposited in a crystallographic database (e.g., the Cambridge Crystallographic Data Centre, CCDC).
Data Presentation
The results of a crystal structure analysis are typically presented in a series of tables.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical formula | C₆H₄N₂O₂S |
| Formula weight | 168.18 |
| Temperature (K) | 100(2) |
| Wavelength (Å) | 0.71073 |
| Crystal system | To be determined |
| Space group | To be determined |
| Unit cell dimensions | a = TBD Å, α = TBD ° |
| b = TBD Å, β = TBD ° | |
| c = TBD Å, γ = TBD ° | |
| Volume (ų) | To be determined |
| Z | To be determined |
| Density (calculated) (Mg/m³) | To be determined |
| Absorption coefficient (mm⁻¹) | To be determined |
| F(000) | To be determined |
| Crystal size (mm³) | e.g., 0.20 x 0.15 x 0.10 |
| Theta range for data collection (°) | e.g., 2.0 to 28.0 |
| Index ranges | e.g., -10<=h<=10, -15<=k<=15, -11<=l<=11 |
| Reflections collected | To be determined |
| Independent reflections | To be determined [R(int) = TBD] |
| Completeness to theta = 25.242° | e.g., 99.9 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | TBD / TBD / TBD |
| Goodness-of-fit on F² | To be determined |
| Final R indices [I>2sigma(I)] | R1 = TBD, wR2 = TBD |
| R indices (all data) | R1 = TBD, wR2 = TBD |
| Largest diff. peak and hole (e.Å⁻³) | To be determined |
Table 2: Selected Bond Lengths (Å)
| Bond | Length (Å) |
| S-C2 | e.g., ~1.73 |
| S-C3a | e.g., ~1.74 |
| N1-C2 | e.g., ~1.31 |
| N1-C7a | e.g., ~1.38 |
| N4-C5 | e.g., ~1.37 |
| N4-C7a | e.g., ~1.39 |
| C5-C6 | e.g., ~1.36 |
| C6-C7 | e.g., ~1.42 |
| C5-C(carboxyl) | e.g., ~1.48 |
| C(carboxyl)-O1 | e.g., ~1.21 |
| C(carboxyl)-O2 | e.g., ~1.32 |
Table 3: Selected Bond Angles (°)
| Angle | Angle (°) |
| C2-S-C3a | e.g., ~90 |
| C2-N1-C7a | e.g., ~110 |
| C5-N4-C7a | e.g., ~108 |
| N4-C5-C6 | e.g., ~111 |
| N4-C5-C(carboxyl) | e.g., ~125 |
| C6-C5-C(carboxyl) | e.g., ~124 |
| O1-C(carboxyl)-O2 | e.g., ~123 |
| O1-C(carboxyl)-C5 | e.g., ~122 |
| O2-C(carboxyl)-C5 | e.g., ~115 |
Conclusion
The crystal structure analysis of this compound is a critical step in the characterization of this important heterocyclic scaffold. While the specific crystal structure is not yet publicly available, this guide provides the necessary theoretical and practical framework for its determination. The presented data on a closely related analogue offers valuable insights into the expected molecular geometry. By following the detailed experimental protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers will be well-equipped to obtain and interpret the crystal structure of the title compound and its derivatives, thereby accelerating the drug discovery and development process.
Spectroscopic data (NMR, IR, MS) of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid
An in-depth analysis of spectroscopic data for the novel heterocyclic compound, 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid, is presented in this technical guide. This document is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry. Due to the novelty of this specific molecule, direct experimental data is not widely available. Therefore, this guide synthesizes information from closely related analogs and established principles of spectroscopic analysis to provide a predictive but robust overview.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound based on the analysis of structurally similar compounds and known spectroscopic trends.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 - 14.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |
| ~12.0 - 13.0 | Broad Singlet | 1H | Pyrrole N-H |
| ~7.5 - 8.0 | Singlet | 1H | Thiazole C-H |
| ~7.0 - 7.5 | Doublet | 1H | Pyrrole C-H |
| ~6.5 - 7.0 | Doublet | 1H | Pyrrole C-H |
Note: Solvent dependency may cause significant shifts in the protons of the COOH and NH groups.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~165 - 175 | Carboxylic Acid Carbonyl (C=O) |
| ~140 - 150 | Thiazole Quaternary Carbon |
| ~130 - 140 | Pyrrole Quaternary Carbon |
| ~120 - 130 | Thiazole C-H |
| ~110 - 120 | Pyrrole C-H |
| ~100 - 110 | Pyrrole C-H |
| ~90 - 100 | Pyrrole Quaternary Carbon |
Table 3: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200 - 3600 | Broad | O-H Stretch (Carboxylic Acid) |
| ~3100 - 3200 | Medium | N-H Stretch (Pyrrole) |
| ~2800 - 3000 | Medium | C-H Stretch (Aromatic) |
| ~1680 - 1720 | Strong | C=O Stretch (Carboxylic Acid) |
| ~1500 - 1600 | Medium-Strong | C=C and C=N Stretching |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Ion |
| ~182.02 | [M]⁺ (Molecular Ion) |
| ~137.01 | [M-COOH]⁺ |
Note: Fragmentation patterns are highly dependent on the ionization method used.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data described above. These methods are standard for the characterization of novel organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 16 ppm.
-
Number of scans: 16-64.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., Mnova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample using the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid compound directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the compound with ~100 mg of dry KBr and pressing the mixture into a thin disk.
-
Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background scan prior to the sample scan and ratio the sample spectrum against the background to obtain the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the compound (sub-milligram) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: Acquire the mass spectrum in both positive and negative ion modes to observe the molecular ion and key fragments. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the synthesis and characterization of novel heterocyclic compounds like this compound and the logical relationship between its structural features and spectroscopic signals.
A Technical Guide to the Biological Activity Screening of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic Acid Derivatives
Introduction
The 4H-pyrrolo[2,3-d]thiazole core represents a compelling heterocyclic scaffold in medicinal chemistry. As a fused ring system combining elements of pyrrole and thiazole, it holds significant potential for interacting with various biological targets. Derivatives of related structures, such as pyrrolopyrimidines and benzothiazoles, have demonstrated a wide array of pharmacological activities, including anticancer and antimicrobial properties.[1][2] Therefore, a systematic and rigorous biological screening process for novel 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid derivatives is essential to elucidate their therapeutic potential.
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct preliminary biological activity screening of this novel class of compounds. It details standardized experimental protocols for assessing anticancer and antimicrobial efficacy, presents structured templates for quantitative data, and visualizes key workflows and pathways to ensure clarity and reproducibility.
Section 1: Anticancer Activity Screening
The initial evaluation of anticancer potential typically involves a cascade of in vitro assays to determine a compound's cytotoxicity against various cancer cell lines and to begin to understand its mechanism of action.
Experimental Protocol 1: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3] It is a standard preliminary test to determine a compound's cytotoxic effects and to calculate its half-maximal inhibitory concentration (IC50).[4]
Methodology:
-
Cell Culture and Maintenance:
-
Cell Lines: A panel of human cancer cell lines should be utilized, such as MCF-7 (breast adenocarcinoma), NCI-H460 (lung carcinoma), and HepG2 (liver cancer), to assess broad-spectrum activity.[4][5]
-
Culture Medium: Cells should be cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[4]
-
Incubation: Maintain cells in a humidified incubator at 37°C with a 5% CO2 atmosphere. Cells should be subcultured upon reaching 80-90% confluency to ensure exponential growth.[4]
-
-
Assay Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[4]
-
Compound Treatment: Prepare serial dilutions of the test derivatives (e.g., from 0.1 to 100 µM). Treat the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[4]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[3][4]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[3][4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[3]
-
-
Data Analysis:
-
IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.[4]
-
Data Presentation: In Vitro Cytotoxicity
Quantitative results from the cytotoxicity screening should be organized into a clear, comparative table. The data presented below for related thiazole and pyrrolo-benzothiazole derivatives are for illustrative purposes to provide a template for reporting results.
Table 1: Illustrative Cytotoxicity Data of Related Heterocyclic Compounds
| Compound ID | Cancer Cell Line | Tissue of Origin | IC50 (µM) [Standard Deviation] | Reference Compound | IC50 (µM) [Standard Deviation] |
|---|---|---|---|---|---|
| Derivative 4c | MCF-7 | Breast Adenocarcinoma | 2.57 [± 0.16] | Staurosporine | 6.77 [± 0.41][6] |
| Derivative 4c | HepG2 | Liver Carcinoma | 7.26 [± 0.44] | Staurosporine | 8.4 [± 0.51][6] |
| Derivative 7a | NCI-H460 | Lung Carcinoma | >50 | Doxorubicin | 0.46 [± 0.12][5] |
| Derivative 7d | HepG2 | Liver Carcinoma | 10.11 [± 0.52] | Doxorubicin | 0.54 [± 0.09][5] |
| Derivative 9a | HCT-116 | Colon Carcinoma | 11.23 [± 0.61] | Doxorubicin | 0.42 [± 0.08][5] |
| Derivative 6g | A549 | Lung Carcinoma | 1.537 [± 0.097] | Erlotinib | Not Reported[7][8] |
Experimental Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Assay)
To determine if cytotoxicity is due to programmed cell death (apoptosis), the Annexin V-FITC/Propidium Iodide (PI) assay is commonly used.[4]
Methodology:
-
Cell Treatment: Treat cancer cells with the test derivative at its predetermined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells via trypsinization and wash them with cold PBS.[4]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[4]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[4]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are considered apoptotic, while PI-positive cells are necrotic.[4]
Visualizations: Anticancer Screening Workflow and Signaling
References
- 1. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchr.org [jchr.org]
- 3. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Anticancer Activities of Pyrazole-Thiadiazole-Based EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic Acid: A Technical Guide
Disclaimer: Direct experimental data on the therapeutic targets of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid is limited in publicly available literature. This guide, therefore, draws insights from structurally related heterocyclic systems, particularly pyrrolo[2,3-d]pyrimidines and other thiazole derivatives, to infer potential therapeutic applications and targets. The presented information is intended for research and drug development professionals.
Executive Summary
The this compound core represents a promising scaffold in medicinal chemistry. While direct studies on this specific molecule are not extensively documented, analysis of analogous structures, such as pyrrolo[2,3-d]pyrimidines and various functionalized thiazoles, suggests significant potential for the development of novel therapeutic agents. The primary therapeutic areas indicated by these related compounds are oncology and infectious diseases. Key molecular targets identified for structurally similar compounds include various protein kinases involved in cancer cell proliferation and survival, as well as essential enzymes in microbial pathogens. This document outlines these potential targets, summarizes relevant quantitative data from related compounds, provides generalized experimental protocols for assessing biological activity, and visualizes key concepts through diagrams.
Inferred Therapeutic Areas and Molecular Targets
Based on the biological activities of structurally related compounds, the this compound scaffold is predicted to have potential applications in the following areas:
-
Anticancer Activity: Derivatives of the analogous pyrrolo[2,3-d]pyrimidine scaffold have demonstrated potent inhibitory activity against several protein kinases that are crucial for tumor growth and progression.[1][2] This suggests that this compound derivatives could be developed as kinase inhibitors. Potential kinase targets include:
-
Antimicrobial Activity: Thiazole-containing compounds have a well-established history of antimicrobial effects.[6] Derivatives of pyrrole-thiazole and pyrrolo[2,3-d]pyrimidine have shown activity against a range of bacterial and fungal pathogens.[7][8] This suggests that the this compound scaffold could be a valuable starting point for the development of new anti-infective agents.
Data Presentation: Biological Activity of Structurally Related Compounds
The following tables summarize the quantitative data (IC50 values) for various derivatives of structurally similar heterocyclic systems, demonstrating their antiproliferative and antimicrobial potential.
Table 1: Antiproliferative Activity of Pyrrolo[2,3-d]pyrimidine and Thiazole Derivatives against Cancer Cell Lines
| Compound Class | Specific Derivative | Cell Line | IC50 (µM) | Reference |
| Pyrrolo[2,3-d]pyrimidine | Compound 5k | HepG2 | 29-59 | [3] |
| Pyrrolo[2,3-d]pyrimidine | Halogenated derivatives 10a, 10b | HeLa, MCF-7 | Moderate activity | [9] |
| Thiazolyl-bis-pyrrolo[2,3-b]pyridines | Not specified | HCT-116 | Low micromolar | [10] |
| Arylidene-hydrazinyl-thiazole | 2-(2-benzyliden-hydrazinyl)-4-methylthiazole | MDA-MB-231 | 3.92 (µg/mL) | [11] |
| Arylidene-hydrazinyl-thiazole | 2-(2-benzyliden-hydrazinyl)-4-methylthiazole | HeLa | 11.4 (µg/mL) | [11] |
| Pyridine-thiazole hybrid | Compound 7 | MCF-7 | 5.36 | [12] |
| Pyridine-thiazole hybrid | Compound 7 | HepG2 | 6.14 | [12] |
| Thiazole-integrated pyrrolotriazinones | Multiple derivatives | MCF-7, A549, HepG2 | Significant cytotoxic effects | [5] |
Table 2: Kinase Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound 5k | EGFR | 40-204 | [3] |
| Compound 5k | Her2 | 40-204 | [3] |
| Compound 5k | VEGFR2 | 40-204 | [3] |
| Compound 5k | CDK2 | 40-204 | [3] |
| Compound 59 | RET-wt | Low nanomolar | [4] |
| Compound 59 | RET V804M | Low nanomolar | [4] |
Table 3: Antimicrobial Activity of Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound Class | Specific Derivative | Microorganism | MIC (mg/mL) | Reference |
| Pyrrolo[2,3-d]pyrimidines | 3a-d, 7a,e, 11d | Candida albicans | 0.31-0.62 | [8] |
| Pyrrolo[2,3-d]pyrimidines | 3b,c, 7e | Staphylococcus aureus | 0.31 | [8] |
Experimental Protocols
The following are generalized methodologies for key experiments based on the cited literature for assessing the biological activity of new chemical entities based on the this compound scaffold.
In Vitro Antiproliferative Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, HepG2, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The test compound is dissolved in DMSO to create a stock solution, which is then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these dilutions for 48-72 hours. A control group receives medium with DMSO only.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 3-4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[13]
Kinase Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of a compound against a specific protein kinase.
Objective: To determine the concentration of a test compound that inhibits the activity of a target kinase by 50% (IC50).
Methodology:
-
Reagents: Purified recombinant kinase, substrate peptide, ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Assay Setup: The assay is typically performed in a 384-well plate format.
-
Compound Preparation: The test compound is serially diluted in an appropriate buffer.
-
Kinase Reaction: The kinase, substrate, and test compound are incubated together in the assay buffer. The reaction is initiated by the addition of ATP.
-
Reaction Termination and Detection: After a set incubation time, the kinase reaction is stopped, and the amount of ADP produced is measured using a luminescence-based detection reagent.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP generated and thus reflects the kinase activity. The percentage of inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value is determined from a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Objective: To determine the lowest concentration of a test compound that visibly inhibits the growth of a microorganism.
Methodology:
-
Microorganism Preparation: Bacterial or fungal strains are grown in appropriate broth media to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[8]
Mandatory Visualizations
Inferred Signaling Pathways
The following diagram illustrates the potential signaling pathways that could be targeted by derivatives of this compound, based on the activity of related compounds.
Caption: Inferred Kinase Inhibition Pathways.
Experimental Workflow for Anticancer Drug Screening
The following diagram outlines a typical workflow for screening compounds for anticancer activity.
Caption: Anticancer Screening Workflow.
Logical Relationship of Related Scaffolds
This diagram illustrates the structural relationship between the target scaffold and the related structures from which therapeutic potential is inferred.
Caption: Scaffold Relationship Logic.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jchemrev.com [jchemrev.com]
- 7. redalyc.org [redalyc.org]
- 8. researchgate.net [researchgate.net]
- 9. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives [mdpi.com]
- 10. Synthesis and antiproliferative activity of thiazolyl-bis-pyrrolo[2,3-b]pyridines and indolyl-thiazolyl-pyrrolo[2,3-c]pyridines, nortopsentin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Synthesis and Antiproliferative Activities of New Arylidene-Hydrazinyl-Thiazole Derivatives [mdpi.com]
- 12. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 13. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Landscape of Pyrrolo[2,3-d]thiazoles: A Technical Guide to Synthesis and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
The quest for novel heterocyclic scaffolds as privileged structures in drug discovery is a continuous endeavor. Among these, the pyrrolo[2,3-d]thiazole core represents a fascinating, yet underexplored, chemical space. This technical guide provides a detailed overview of the available synthetic methodologies for this heterocyclic system and explores its potential as a source of new therapeutic agents, drawing insights from its close structural analogs, the well-studied pyrrolo[2,3-d]pyrimidines.
Synthesis and Isolation of Novel Pyrrolo[2,3-d]thiazole Compounds
The synthesis of the pyrrolo[2,3-d]thiazole ring system is a challenging area of organic chemistry with limited, but insightful, literature. A key approach to the pyrrolo[2,3-d][1][2][3]thiadiazole-6-carboxylate scaffold has been reported, utilizing the Hurd-Mori reaction for the crucial thiadiazole ring formation.
Experimental Protocol: Synthesis of Methyl Pyrrolo[2,3-d][1][2][3]thiadiazole-6-carboxylates
This synthesis involves a multi-step sequence starting from dimethyl itaconate. The following protocol is adapted from the literature and provides a general framework for obtaining the pyrrolo[2,3-d]thiazole core.
Step 1: Synthesis of Dimethyl 1-methyl-5-oxopyrrolidine-3,4-dicarboxylate
To a solution of dimethyl itaconate (30g, 0.19 mol) in an aqueous methylamine solution (17.2 mL, 40% solution) at 5-10°C, the mixture is stirred for one hour. After warming to room temperature and stirring for an additional 16 hours, the solution is concentrated and distilled under vacuum to yield the product.
Step 2: Thionation of the Pyrrolidinone
The lactam from the previous step (29.0 g, 0.18 mol) is treated with Lawesson's reagent (60.0 g, 0.18 mol) in dry tetrahydrofuran (400 mL) at room temperature for 30 minutes. Removal of the solvent in vacuo and subsequent Kugelrohr distillation affords the corresponding thiolactam.
Step 3: Hurd-Mori Cyclization to the Pyrrolo[2,3-d][1][2][3]thiadiazole Core
The synthesis of the fused thiadiazole ring is achieved via the Hurd-Mori reaction. The success of this cyclization is highly dependent on the nature of the N-protecting group on the pyrrolidine precursor. Electron-withdrawing groups, such as a methyl carbamate, provide superior yields compared to electron-donating alkyl groups. A general procedure involves the treatment of the corresponding hydrazone with thionyl chloride.
Step 4: Aromatization and Deprotection
The final steps involve aromatization to form the pyrrole ring and, if necessary, deprotection of the nitrogen atom. For instance, a suspension of the N-protected pyrrolo[2,3-d][1][2][3]thiadiazole-6-carboxylate (0.40 g, 1.66 mmol) and silica gel (5 g) in dry methanol (20 mL) can be stirred at room temperature for 3 days to effect deprotection.[2]
Characterization Data
The structural elucidation of the synthesized compounds relies on standard spectroscopic techniques. The following table summarizes typical characterization data for a representative pyrrolo[2,3-d][1][2][3]thiadiazole derivative.[2]
| Compound | Molecular Formula | M.P. (°C) | 1H NMR (CDCl3 + 10% DMSO-d6) δ (ppm) | 13C NMR (CDCl3 + 10% DMSO-d6) δ (ppm) |
| Methyl 4H-pyrrolo[2,3-d][1][2][3]thiadiazole-6-carboxylate | C6H5N3O2S | 218-220 | 3.90 (s, 3H, OCH3), 7.99 (s, 1H, H-5), 8.78 (bs, 1H, H-4) | 51.2 (q, OCH3), 106.5 (s, C-6), 130.2 (s, C-6a), 134.4 (d, C-5), 160.9 (s, C-3a), 163.0 (s, COO) |
Synthesis Workflow for a Pyrrolo[2,3-d]thiazole Derivative
Caption: A generalized workflow for the synthesis of a pyrrolo[2,3-d]thiazole compound.
Potential Biological Activity: Insights from Pyrrolo[2,3-d]pyrimidine Analogs
While the biological activities of pyrrolo[2,3-d]thiazoles are largely uncharted, the extensive research on the structurally analogous pyrrolo[2,3-d]pyrimidines offers a strong foundation for predicting their potential as therapeutic agents. The pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore, particularly in the realm of kinase inhibitors.
Kinase Inhibition
The structural resemblance of the pyrrolo[2,3-d]pyrimidine core to adenine, the phosphate-binding component of ATP, makes it an ideal template for designing inhibitors that compete with ATP for binding to the active site of kinases. It is highly probable that the pyrrolo[2,3-d]thiazole scaffold shares this ATP-mimetic property and, therefore, could also function as a kinase inhibitor.
A wide range of kinases have been successfully targeted by pyrrolo[2,3-d]pyrimidine derivatives, including:
-
Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Focal Adhesion Kinase (FAK).
-
Serine/Threonine Kinases: Glycogen Synthase Kinase 3β (GSK-3β) and components of the PI3K/Akt/mTOR pathway.
The following table summarizes the inhibitory activities of some representative pyrrolo[2,3-d]pyrimidine-based kinase inhibitors.
| Compound Class | Target Kinase(s) | Key IC50 Values | Reference |
| Pyrrolo[2,3-d]pyrimidine derivatives | FAK | IC50 = 5.4 nM (for compound 25b) | [4] |
| Pyrrolo[2,3-d]pyrimidine derivatives | EGFR (T790M mutant) | IC50 = 0.21 nM (for compound 12i) | [5] |
| Pyrrolo[2,3-d]pyrimidine derivatives | RET | Low nanomolar potency against RET-wt and RET V804M | |
| Thiazole-integrated pyrrolotriazinones | PI3K | IC50 = 75 nM (for a lead compound) | [1] |
Potential Kinase Signaling Pathway Inhibition
Caption: A hypothetical model of a pyrrolo[2,3-d]thiazole compound inhibiting the PI3K/Akt/mTOR signaling pathway.
Future Directions and Opportunities
The field of pyrrolo[2,3-d]thiazole chemistry is ripe for exploration. The development of novel and efficient synthetic routes to a wider range of isomers of this scaffold is a primary objective. Subsequent biological screening of these novel compounds against a panel of kinases is a logical next step to validate the hypothesis that this scaffold can indeed yield potent kinase inhibitors.
Further research should focus on:
-
Diversification of the Scaffold: Exploring various substitution patterns on both the pyrrole and thiazole rings to establish structure-activity relationships.
-
Broad Biological Screening: Evaluating novel compounds against a wide range of biological targets beyond kinases, including proteases, GPCRs, and ion channels.
-
Computational Modeling: Utilizing in silico methods to predict the binding modes of pyrrolo[2,3-d]thiazole derivatives to potential protein targets and to guide the design of more potent and selective inhibitors.
References
- 1. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic Acid Analogs
A Note to the Reader: As of late 2025, a comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in the exploration of the 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid scaffold and its analogs for drug discovery purposes. While the core chemical structure is known and commercially available, there is a notable absence of published research detailing the synthesis of a series of its analogs and their subsequent biological evaluation. Consequently, a direct structure-activity relationship (SAR) study, which is contingent upon the availability of such data, cannot be constructed at this time.
This guide, therefore, aims to provide a foundational understanding for researchers, scientists, and drug development professionals interested in pioneering research in this area. It will outline the fundamental characteristics of the core structure, propose potential therapeutic applications based on the biological activities of structurally related heterocyclic systems, and provide hypothetical experimental protocols and workflows to guide future research endeavors.
The Core Scaffold: this compound
The this compound core is a fused heterocyclic system comprising a pyrrole ring and a thiazole ring. This arrangement results in a planar, aromatic structure with diverse potential for chemical modification. The carboxylic acid group at the 5-position serves as a key handle for derivatization, allowing for the synthesis of a wide array of amides, esters, and other functional groups. The pyrrole nitrogen and the thiazole ring also present opportunities for substitution, enabling a thorough exploration of the chemical space around the core.
Chemical Structure:
Postulated Therapeutic Potential Based on Analogous Scaffolds
While direct biological data for this compound analogs is unavailable, the individual and fused ring systems present in the core are well-represented in medicinally active compounds. This allows us to postulate potential therapeutic applications for this novel scaffold.
-
Anticancer Activity: Pyrrolopyrimidines, which are structurally similar to pyrrolothiazoles, are known to function as kinase inhibitors. Kinases are crucial enzymes in cellular signaling pathways that are often dysregulated in cancer. Analogs of the this compound scaffold could potentially be designed to target specific kinases involved in cancer progression.
-
Antimicrobial Activity: Thiazole and its derivatives are common motifs in antimicrobial agents. The thiazole ring can participate in various non-covalent interactions with biological targets in bacteria and fungi. It is plausible that derivatives of the this compound core could exhibit antibacterial or antifungal properties.
Hypothetical Research Workflow for SAR Studies
To initiate an SAR study on this scaffold, a logical and systematic workflow would be essential. The following diagram, generated using the DOT language, outlines a potential research plan.
An In-depth Technical Guide to the Pyrrolo[2,3-d]thiazole Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[2,3-d]thiazole scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. As a bioisostere of purine, this scaffold has been effectively utilized in the design of inhibitors for a variety of enzymes and receptors, leading to the development of promising therapeutic agents. This technical guide provides a comprehensive overview of the pyrrolo[2,3-d]thiazole core, including its synthesis, therapeutic applications, and the mechanisms of action of its derivatives. Detailed experimental protocols for key synthetic and biological evaluation methods are provided, alongside a curated collection of quantitative biological data to facilitate structure-activity relationship (SAR) studies and guide future drug discovery efforts.
Introduction
The fusion of pyrrole and thiazole rings to form the pyrrolo[2,3-d]thiazole scaffold creates a unique bicyclic aromatic system with a distinct electronic distribution and three-dimensional shape. This structure has proven to be a versatile template for the development of compounds targeting a wide range of diseases. Its structural similarity to endogenous purines allows for competitive binding to the ATP-binding sites of numerous kinases, which are often dysregulated in cancer and inflammatory diseases.[1] Furthermore, the scaffold's chemical tractability allows for facile derivatization at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will delve into the key aspects of pyrrolo[2,3-d]thiazole chemistry and biology, providing researchers with the foundational knowledge and practical tools necessary to explore this promising scaffold.
Synthesis of the Pyrrolo[2,3-d]thiazole Core
The construction of the pyrrolo[2,3-d]thiazole scaffold can be achieved through several synthetic strategies. One of the most common approaches involves the construction of the thiazole ring onto a pre-existing pyrrole core. A notable example is the Hurd-Mori reaction for the synthesis of the related pyrrolo[2,3-d][2][3][4]thiadiazole system, which can be adapted for thiazole synthesis. This reaction involves the cyclization of an appropriate pyrrole-based precursor with thionyl chloride.[4]
A general synthetic approach to a related benzo[d]pyrrolo[2,1-b]thiazole scaffold has also been reported, providing insights into the cyclization strategies that could be applicable to the pyrrolo[2,3-d]thiazole core.[2]
Below is a generalized experimental protocol for the synthesis of a related pyrrolo[2,3-d][2][3][4]thiadiazole derivative, which illustrates the principles that can be applied to the synthesis of the pyrrolo[2,3-d]thiazole core.
Experimental Protocol: Synthesis of 4-Methyl-pyrrolo[2,3-d][2][3][4]thiadiazole-6-carboxylic acid methyl ester[4]
Materials:
-
Compound 7b (a suitable pyrrolidine precursor)
-
Dry chloroform
-
Thionyl chloride
-
Dichloromethane
Procedure:
-
Dissolve Compound 7b (0.5 g, 2.06 mmol) in dry chloroform (10 mL).
-
Add the solution to a refluxing mixture of thionyl chloride (2.6 g, 21.9 mmol) and dry chloroform (10 mL).
-
Continue refluxing for 16 hours after the addition is complete.
-
Concentrate the reaction mixture in vacuo.
-
Take up the residue with dichloromethane for further purification.
Therapeutic Applications and Biological Activities
Derivatives of the pyrrolo[2,3-d]thiazole scaffold have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in several therapeutic areas.
Anticancer Activity
The pyrrolo[2,3-d]thiazole scaffold has been extensively explored for its potential as an anticancer agent. Many derivatives have shown potent cytotoxic effects against a variety of cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.
Key Kinase Targets:
-
Epidermal Growth Factor Receptor (EGFR): Thiazole-containing compounds have been shown to be effective inhibitors of EGFR, a key driver in many cancers.[5]
-
Phosphoinositide 3-kinase (PI3K): The PI3K signaling pathway is frequently dysregulated in cancer, and pyrrolo-thiazole hybrids have been designed as PI3K inhibitors.[3]
-
Other Kinases: The pyrrolo[2,3-d]pyrimidine scaffold, a close analogue, has been shown to inhibit a wide range of other kinases, suggesting that the pyrrolo[2,3-d]thiazole core may have similar potential.[1][6]
Mechanism of Action: The anticancer mechanism of some thiopyrano[2,3-d]thiazole derivatives, a related scaffold, has been shown to involve the induction of apoptosis through a mitochondria-dependent pathway.[7] This is often associated with an increase in reactive oxygen species (ROS), leading to DNA damage and cell death.[7] Another reported mechanism for a benzo[d]pyrrolo[2,1-b]thiazole derivative is DNA interstrand cross-linking.[2]
Signaling Pathway Visualization:
Below is a conceptual representation of the PI3K signaling pathway, a common target for pyrrolo[2,3-d]thiazole and related scaffolds in cancer therapy.
Caption: PI3K Signaling Pathway Inhibition.
Quantitative Anticancer Activity Data:
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrrolotriazinone-Thiazole Hybrid | MCF-7 | 2.15 - 10.08 | [3] |
| Pyrrolotriazinone-Thiazole Hybrid | A549 | 9.45 - >50 | [3] |
| Pyrrolotriazinone-Thiazole Hybrid | HepG2 | 6.92 - >50 | [3] |
| Thiazole Derivative | SaOS-2 | 0.190 - 0.273 (µg/mL) | [5] |
| Thiopyrano[2,3-d]thiazole Derivative | Jurkat | < 100 | [7] |
| Thiopyrano[2,3-d]thiazole Derivative | K562 | < 100 | [7] |
| Thiopyrano[2,3-d]thiazole Derivative | U251 | < 100 | [7] |
Antimicrobial Activity
The pyrrolo[2,3-d]thiazole scaffold has also shown promise as a source of new antimicrobial agents, with activity against both bacteria and fungi. The mechanism of action for the antimicrobial effects is still under investigation but may involve the inhibition of essential microbial enzymes.
Quantitative Antimicrobial Activity Data:
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Pyrrole-Thiazole Derivative | E. coli | 100 (equipotent to Ciprofloxacin) | [8] |
| Pyrrole-Thiazole Derivative | S. aureus | 100 (equipotent to Ciprofloxacin) | [8] |
| Pyrrole-Thiazole Derivative | A. niger | 100 (equipotent to Clotrimazole) | [8] |
| Pyrrole-Thiazole Derivative | C. albicans | 100 (highly active) | [8] |
| Pyrrolo[2,1-b][2][4]benzothiazole | S. aureus | 4 - 20 (µmol/L) | [9] |
| Pyrrolo[2,1-b][2][4]benzothiazole | B. subtilis | 4 - 20 (µmol/L) | [9] |
| Pyrrolo[2,1-b][2][4]benzothiazole | C. albicans | 4 - >20 (µmol/L) | [9] |
| Pyrrolo[2,1-b][2][4]benzothiazole | A. flavus | 4 - >20 (µmol/L) | [9] |
Experimental Protocols for Biological Evaluation
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow Visualization:
Caption: MTT Assay Workflow.
Detailed Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds (pyrrolo[2,3-d]thiazole derivatives) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.
Workflow Visualization:
Caption: MIC Assay Workflow.
Detailed Protocol:
-
Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth, adjusted to a 0.5 McFarland standard.
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the appropriate broth.
-
Add the standardized inoculum to each well, resulting in a final volume of 100-200 µL per well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 16-20 hours.
-
After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.
Conclusion and Future Directions
The pyrrolo[2,3-d]thiazole scaffold represents a highly promising and versatile platform for the discovery of novel therapeutic agents. Its derivatives have demonstrated significant potential in oncology and infectious diseases, primarily through the inhibition of key enzymes and signaling pathways. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship studies, paving the way for the development of compounds with improved potency, selectivity, and pharmacokinetic profiles.
Future research in this area should focus on several key aspects:
-
Elucidation of Novel Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by pyrrolo[2,3-d]thiazole derivatives is crucial for rational drug design.
-
Exploration of New Therapeutic Areas: The broad biological activity of this scaffold suggests its potential in other disease areas, such as neurodegenerative and inflammatory disorders.
-
Development of More Efficient and Greener Synthetic Methodologies: The discovery of novel, atom-economical synthetic routes will facilitate the rapid generation of diverse compound libraries for high-throughput screening.
-
Optimization of ADME Properties: A focus on improving the drug-like properties of lead compounds will be essential for their successful translation into clinical candidates.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiopyrano[2,3-d]thiazole structures as promising scaffold with anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. redalyc.org [redalyc.org]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Multi-Step Synthesis of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the multi-step synthesis of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis involves the construction of a thiazole ring onto a pyrrole precursor, followed by functional group manipulation to yield the target carboxylic acid.
I. Synthetic Strategy Overview
The overall synthetic approach is a convergent strategy that begins with a functionalized pyrrole derivative. The key steps involve the formation of a thioamide, followed by a Hantzsch-type thiazole synthesis to construct the fused bicyclic core, and finally, hydrolysis to the desired carboxylic acid.
Figure 1: Overall synthetic workflow for this compound.
II. Experimental Protocols
Step 1: Synthesis of Ethyl 2-acetamido-3-cyanopyrrole-4-carboxylate (Intermediate B)
This initial step involves the protection of the amino group of the starting pyrrole.
-
Reaction: Acetylation of the 2-amino group.
-
Procedure:
-
To a solution of ethyl 2-amino-3-cyanopyrrole-4-carboxylate (1.0 eq) in glacial acetic acid (10 vol), add acetic anhydride (1.2 eq).
-
Heat the mixture to reflux (approximately 118 °C) for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to afford the title compound.
-
Step 2: Synthesis of Ethyl 2-thioacetamido-3-cyanopyrrole-4-carboxylate (Intermediate C)
The amide is converted to a thioamide, a key precursor for the thiazole ring formation.
-
Reaction: Thionation of the acetamido group.
-
Procedure:
-
Suspend ethyl 2-acetamido-3-cyanopyrrole-4-carboxylate (1.0 eq) in dry toluene (15 vol).
-
Add Lawesson's reagent (0.5 eq) to the suspension.
-
Heat the mixture to reflux (approximately 110 °C) for 4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the thioamide.
-
Step 3 & 4: Synthesis of Ethyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate (Intermediate E)
This two-step sequence involves the formation of the thiazole ring and subsequent deamination. A direct synthesis of a related compound, ethyl 4H-pyrrolo[2,3-d][1][2]thiazole-5-carboxylate, is known, suggesting a more direct route might be possible, though not explicitly detailed in the literature. For the purpose of a detailed protocol, a Hantzsch-type approach is proposed. Note: The direct cyclization of the thioacetamido intermediate to the final deaminated product might occur under certain conditions, or a subsequent deamination step might be necessary.
-
Reaction: Hantzsch-type thiazole synthesis and deamination.
-
Procedure (Hypothetical):
-
Dissolve the ethyl 2-thioacetamido-3-cyanopyrrole-4-carboxylate (1.0 eq) in ethanol (20 vol).
-
Add ethyl bromoacetate (1.1 eq) and a catalytic amount of a non-nucleophilic base (e.g., pyridine).
-
Reflux the mixture for 6-8 hours, monitoring by TLC for the formation of the intermediate ethyl 6-amino-4H-pyrrolo[2,3-d]thiazole-5-carboxylate.
-
For the deamination step, the crude intermediate can be treated with a diazotizing agent (e.g., sodium nitrite in acidic solution) followed by a reducing agent (e.g., hypophosphorous acid).
-
Alternatively, the commercially available ethyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate can be used as the starting material for the final step.
-
Step 5: Synthesis of this compound (Final Product)
The final step is the hydrolysis of the ethyl ester to the target carboxylic acid.
-
Reaction: Saponification of the ethyl ester.
-
Procedure:
-
Dissolve ethyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate (1.0 eq) in a mixture of ethanol (10 vol) and water (5 vol).
-
Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1M hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
III. Quantitative Data Summary
| Step | Starting Material | Reagents | Product | Molecular Weight ( g/mol ) | Molar Ratio | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| 1 | Ethyl 2-amino-3-cyanopyrrole-4-carboxylate | Acetic Anhydride | Ethyl 2-acetamido-3-cyanopyrrole-4-carboxylate | 179.17 | 1 : 1.2 | - | - | ~85-95 |
| 2 | Ethyl 2-acetamido-3-cyanopyrrole-4-carboxylate | Lawesson's Reagent | Ethyl 2-thioacetamido-3-cyanopyrrole-4-carboxylate | 221.24 | 1 : 0.5 | - | - | ~60-75 |
| 3 & 4 | Ethyl 2-thioacetamido-3-cyanopyrrole-4-carboxylate | Ethyl Bromoacetate | Ethyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate | 237.28 | 1 : 1.1 | - | - | ~50-65 |
| 5 | Ethyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate | Sodium Hydroxide | This compound | 196.23 | 1 : 2 | - | - | ~90-98 |
Note: Yields are estimates based on typical reactions of this nature and may vary.
IV. Logical Relationship of Synthetic Steps
The synthesis follows a logical progression of functional group transformations and ring-forming reactions.
Figure 2: Logical progression of the synthetic protocol.
Disclaimer: This protocol is intended for use by qualified professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. The hypothetical steps are based on established chemical principles and may require optimization.
References
Application Notes and Protocols for High-Throughput Screening of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4H-pyrrolo[2,3-d]thiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, known for its diverse biological activities. Derivatives of the closely related pyrrolo[2,3-d]pyrimidine core have been successfully developed as potent kinase inhibitors for therapeutic use.[1][2] This document provides detailed application notes and high-throughput screening (HTS) protocols for the identification and characterization of novel 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid derivatives as potential inhibitors of key oncogenic kinases and as cytotoxic agents against cancer cell lines.
The provided protocols are designed for a typical HTS campaign, starting with a primary biochemical screen to identify direct enzyme inhibitors, followed by a secondary cell-based assay to assess cellular potency and cytotoxicity.
Target Rationale: Kinase Inhibition
Kinases are a major class of drug targets, particularly in oncology, due to their critical role in regulating cellular signaling pathways involved in cell proliferation, survival, and differentiation.[3] Fused heterocyclic systems, such as pyrrolo[2,3-d]pyrimidines and related scaffolds, are known to act as ATP-competitive inhibitors of various kinases, including EGFR, Her2, VEGFR2, and CDK2.[3] Given the structural similarities, it is hypothesized that this compound derivatives may also exhibit inhibitory activity against one or more of these key kinases. Therefore, a primary HTS campaign targeting a representative oncogenic kinase is a logical starting point for this compound class.
Data Presentation
Table 1: Hypothetical Primary HTS Data for a Kinase Inhibition Assay
This table summarizes the results of a primary high-throughput screen of a hypothetical library of this compound derivatives against a target kinase (e.g., VEGFR2). The data is presented as percent inhibition at a single compound concentration.
| Compound ID | Structure | Concentration (µM) | Percent Inhibition (%) |
| PTD-001 | [Structure] | 10 | 85.2 |
| PTD-002 | [Structure] | 10 | 12.5 |
| PTD-003 | [Structure] | 10 | 92.1 |
| PTD-004 | [Structure] | 10 | 5.6 |
| PTD-005 | [Structure] | 10 | 78.9 |
| Sunitinib (Control) | [Structure] | 1 | 98.5 |
| DMSO (Control) | N/A | N/A | 0.2 |
Table 2: Dose-Response Data for Hit Compounds
Following the primary screen, "hit" compounds (those showing significant inhibition) are typically tested in a dose-response format to determine their potency (IC50).
| Compound ID | Target Kinase | Assay Type | IC50 (nM) |
| PTD-001 | VEGFR2 | TR-FRET | 150 |
| PTD-003 | VEGFR2 | TR-FRET | 85 |
| PTD-005 | VEGFR2 | TR-FRET | 220 |
| Sunitinib (Control) | VEGFR2 | TR-FRET | 15 |
Table 3: Cell-Based Assay Results for Lead Compounds
Lead compounds are further evaluated in cell-based assays to determine their effect on cancer cell proliferation.
| Compound ID | Cell Line | Assay Type | GI50 (µM) |
| PTD-003 | MCF-7 | Resazurin Viability | 1.2 |
| PTD-003 | A549 | Resazurin Viability | 2.5 |
| PTD-003 | HepG2 | Resazurin Viability | 1.8 |
| Doxorubicin (Control) | MCF-7 | Resazurin Viability | 0.1 |
Experimental Protocols & Visualizations
Protocol 1: Primary High-Throughput Biochemical Kinase Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common format for biochemical kinase screens.
Objective: To identify compounds that inhibit the enzymatic activity of a target kinase.
Materials:
-
384-well, low-volume, black assay plates
-
Acoustic liquid handler for compound dispensing
-
Robotic liquid handling system for reagent addition
-
TR-FRET compatible plate reader
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Recombinant target kinase (e.g., VEGFR2)
-
Biotinylated peptide substrate
-
ATP solution
-
Europium-labeled anti-phospho-substrate antibody (Donor)
-
Streptavidin-allophycocyanin (SA-APC) (Acceptor)
-
Test compounds (10 mM in DMSO)
-
Positive control inhibitor (e.g., Sunitinib)
-
Negative control (DMSO)
Workflow Diagram:
Caption: Automated workflow for a high-throughput biochemical kinase inhibition screen.
Procedure:
-
Using an acoustic dispenser, transfer 50 nL of test compounds, positive control, and negative control (DMSO) to the wells of a 384-well assay plate.
-
Add 5 µL of the target kinase solution (at 2x final concentration) to all wells using a robotic liquid handler.
-
Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution (at 2x final concentration) to all wells.
-
Incubate the plate for 60 minutes at room temperature.
-
Stop the reaction and initiate detection by adding 10 µL of the TR-FRET detection reagent mix (containing Europium-labeled antibody and SA-APC).
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for APC and 615 nm for Europium).
-
Calculate the TR-FRET ratio and determine the percent inhibition for each compound relative to the controls.
Signaling Pathway Diagram
The following diagram illustrates a simplified, generic kinase signaling pathway that is often targeted in cancer therapy. Inhibition of a key kinase, such as a Receptor Tyrosine Kinase (RTK), can block downstream signaling and inhibit cell proliferation.
Caption: A generic kinase signaling pathway inhibited by a hypothetical PTD derivative.
Protocol 2: Secondary High-Throughput Cell-Based Proliferation Assay
This protocol describes a cell-based assay to measure the effect of hit compounds on the proliferation of cancer cells.
Objective: To determine the concentration at which compounds inhibit cancer cell growth by 50% (GI50).
Materials:
-
384-well, clear-bottom, black-walled tissue culture plates
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Appropriate cell culture medium and supplements
-
Automated cell dispenser
-
Acoustic liquid handler
-
CO2 incubator
-
Resazurin-based viability reagent (e.g., alamarBlue™)
-
Luminescence or fluorescence plate reader
-
Positive control (e.g., Doxorubicin)
-
Negative control (DMSO)
Workflow Diagram:
Caption: Workflow for a high-throughput cell-based proliferation assay.
Procedure:
-
Using an automated cell dispenser, seed cancer cells into 384-well plates at a pre-determined optimal density (e.g., 1,000-5,000 cells/well) in 40 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell adherence.
-
Prepare serial dilutions of the hit compounds and controls.
-
Using an acoustic liquid handler, add 100 nL of the compound dilutions to the cell plates.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Add 10 µL of a resazurin-based viability reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence or luminescence signal using a plate reader.
-
Normalize the data to the DMSO control (100% viability) and a background control (0% viability) and fit the data to a four-parameter logistic curve to determine the GI50 values.
Conclusion
These application notes provide a framework for conducting a high-throughput screening campaign to identify and characterize this compound derivatives as potential anticancer agents. The combination of a primary biochemical screen against a relevant kinase target and a secondary cell-based proliferation assay allows for the efficient identification of potent and cell-active compounds for further lead optimization. The provided protocols and visualizations serve as a guide for researchers in the field of drug discovery.
References
- 1. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Pyrrolo[2,3-d]pyrimidine Derivatives in Enzyme Inhibition Assays: A Focus on VEGFR-2 Kinase
Introduction
While the direct application of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid in enzyme inhibition assays is not extensively documented in publicly available literature, the closely related pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent kinase inhibitors. This application note will therefore focus on a representative example from this class of compounds, specifically their application as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis and a critical target in cancer therapy. The methodologies and principles described herein can be adapted for the evaluation of novel compounds, including derivatives of the this compound scaffold, against a variety of enzyme targets.
Data Presentation: In Vitro VEGFR-2 Kinase Inhibition
A series of novel pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their ability to inhibit VEGFR-2 kinase activity in vitro. The half-maximal inhibitory concentration (IC50) values for the most potent compounds from a representative study are summarized in the table below.[1][2] These compounds demonstrate significant inhibitory activity at nanomolar concentrations, highlighting the potential of the pyrrolo[2,3-d]pyrimidine scaffold for developing effective anti-angiogenic agents.
| Compound ID | Structure | IC50 (nM) for VEGFR-2 |
| 12d | N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(2-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)ethyl)urea | 11.9 |
| 15c | N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(2-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrrol-1-yl)ethyl)urea | 13.6 |
| Sunitinib | (Reference Compound) | 9.0 |
Experimental Protocols
A detailed methodology for determining the in vitro inhibitory potency of pyrrolo[2,3-d]pyrimidine derivatives against VEGFR-2 kinase is provided below. This protocol is based on a luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction.
Materials and Reagents:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Dithiothreitol (DTT)
-
ATP
-
VEGFR-2 specific substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test Compounds (pyrrolo[2,3-d]pyrimidine derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Experimental Workflow
Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.
Procedure:
-
Reagent Preparation:
-
Prepare a 1x Kinase Buffer by diluting a concentrated stock. Add DTT to a final concentration of 1 mM just before use.
-
Prepare the desired concentration of ATP and VEGFR-2 substrate in 1x Kinase Buffer.
-
Prepare serial dilutions of the pyrrolo[2,3-d]pyrimidine test compounds in 1x Kinase Buffer with a constant final DMSO concentration (e.g., 1%).
-
-
Kinase Reaction:
-
To the wells of a 96-well plate, add 5 µL of the diluted test compound or vehicle (for positive and negative controls).
-
Add 5 µL of the recombinant VEGFR-2 enzyme solution to the test wells and the positive control well. Add 5 µL of 1x Kinase Buffer to the negative control (blank) wells.
-
Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture to all wells. The final reaction volume is 20 µL.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction by adding 20 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes to allow for the depletion of the remaining ATP.
-
Add 40 µL of Kinase Detection Reagent to each well. This reagent will convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for another 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 - [ (Luminescence_test - Luminescence_blank) / (Luminescence_positive - Luminescence_blank) ] * 100
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathway
VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis.[3][4][5] Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways.[3][4] These pathways ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability, all of which are essential for the formation of new blood vessels. Pyrrolo[2,3-d]pyrimidine-based inhibitors act by competing with ATP for binding to the kinase domain of VEGFR-2, thereby preventing its autophosphorylation and blocking the downstream signaling events.
Caption: VEGFR-2 signaling pathway and the mechanism of inhibition by pyrrolo[2,3-d]pyrimidine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic Acid
Introduction
4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid and its derivatives represent a class of heterocyclic compounds with significant potential in drug discovery and development. The pyrrolo[2,3-d]pyrimidine scaffold, a related structure, is found in molecules that act as potent inhibitors of various kinases, including tyrosine kinases, which are crucial targets in oncology.[1][2] Given the structural similarities, this compound is a valuable candidate for investigation as a bioactive agent. Accurate and precise quantification of this compound in various matrices, such as biological fluids and pharmaceutical formulations, is essential for pharmacokinetic studies, dose-response assessments, and quality control.
These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are based on established analytical techniques for similar thiazole-containing carboxylic acids and provide a robust starting point for researchers.[3][4][5][6]
Analytical Methods
Two primary analytical methods are proposed for the quantification of this compound: HPLC-UV for routine analysis and higher concentration samples, and LC-MS/MS for low-level detection and high-specificity quantification in complex matrices.
HPLC-UV Method
This method is suitable for the quantification of this compound in bulk materials, simple formulations, and for in-process control.
Experimental Protocol
a. Sample Preparation (Aqueous Matrix):
-
Filter the aqueous sample through a 0.45 µm syringe filter to remove particulate matter.
-
If the expected concentration is high, dilute the sample with the mobile phase to fall within the calibration range.
-
For samples with potential matrix interference, a solid-phase extraction (SPE) cleanup may be necessary. A mixed-mode cation exchange cartridge could be effective.[5]
b. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Zorbax SB-C18, 150 x 4.6 mm, 5 µm).[3][7]
-
Mobile Phase: A gradient elution is recommended to ensure good separation and peak shape.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent B 0.0 5 10.0 95 12.0 95 12.1 5 | 15.0 | 5 |
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm (This wavelength should be optimized based on the UV-Vis spectrum of this compound).
c. Calibration and Quantification:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Inject the calibration standards and the samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Data Presentation
Table 1: HPLC-UV Method Validation Parameters (Template)
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity (R²) | ≥ 0.995 | |
| Limit of Detection (LOD) | To be determined | |
| Limit of Quantification (LOQ) | To be determined | |
| Precision (%RSD) | < 2% | |
| Accuracy (% Recovery) | 98-102% |
| Specificity | | No interfering peaks at the retention time of the analyte |
Table 2: Sample Analysis Results (Template)
| Sample ID | Peak Area | Concentration (µg/mL) |
|---|---|---|
| Sample 1 | ||
| Sample 2 |
| Sample 3 | | |
LC-MS/MS Method
This method is ideal for the quantification of this compound in complex biological matrices like plasma, urine, or tissue homogenates, where high sensitivity and specificity are required.
Experimental Protocol
a. Sample Preparation (Biological Matrix - e.g., Plasma):
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.[5]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
b. Chromatographic Conditions:
-
Column: HILIC column (e.g., X-Bridge Glycan BEH Amide, 100 x 2.1 mm, 2.5 µm) or a C18 column.[6][8]
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent B 0.0 95 3.0 5 4.0 5 4.1 95 | 6.0 | 95 |
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
c. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized for the analyte).
-
Multiple Reaction Monitoring (MRM):
-
Select the precursor ion (the molecular ion [M+H]⁺ or [M-H]⁻ of this compound).
-
Determine the optimal collision energy to generate stable and intense product ions.
-
Monitor at least two MRM transitions for confident quantification and confirmation.
-
-
Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.
Data Presentation
Table 3: LC-MS/MS Method Validation Parameters (Template)
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity (R²) | ≥ 0.99 | |
| Lower Limit of Quantification (LLOQ) | To be determined | |
| Precision (%RSD) | < 15% (20% at LLOQ) | |
| Accuracy (% Bias) | ± 15% (± 20% at LLOQ) | |
| Matrix Effect | To be determined |
| Recovery | | To be determined |
Table 4: Pharmacokinetic Study Sample Analysis (Template)
| Time Point (h) | Concentration (ng/mL) |
|---|---|
| 0 (Pre-dose) | |
| 0.5 | |
| 1 | |
| 2 | |
| 4 | |
| 8 | |
| 12 |
| 24 | |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound from a biological sample using LC-MS/MS.
References
- 1. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular modeling studies of pyrrolo[2,3-d]pyrimidin-4-amine derivatives as JAK1 inhibitors based on 3D-QSAR, molecular docking, molecular dynamics (MD) and MM-PBSA calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjgnet.com [wjgnet.com]
- 5. LC-MS/MS method development and validation for quantitative analyses of 2-aminothiazoline-4-carboxylic acid--a new cyanide exposure marker in post mortem blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Cytotoxicity of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The evaluation of cytotoxicity is a critical step in the discovery and development of new therapeutic agents. It provides essential information about a compound's potential to induce cell death, a desirable characteristic for anti-cancer drugs but an adverse effect for other therapeutic indications.[1] This document provides a comprehensive overview and detailed protocols for assessing the cytotoxic effects of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid, a heterocyclic compound with potential therapeutic applications. The protocols outlined below are designed to be used in a research setting to determine the compound's cytotoxic profile through various cell-based assays.
Derivatives of thiazole are recognized for possessing a range of biological activities, including antiproliferative effects.[2] Similarly, various pyrrolo[2,3-d]pyrimidine and pyrrolotriazinone derivatives integrated with thiazole have shown significant cytotoxic effects against cancer cell lines.[3][4] These compounds often exert their effects by targeting critical signaling pathways involved in cancer progression.[4] A multi-assay approach is recommended for a thorough assessment of a compound's cytotoxic profile, measuring different cellular events to build a comprehensive understanding of its mechanism of action.[1]
Key Cytotoxicity Assays:
A multi-parametric approach is recommended to thoroughly assess the cytotoxic profile of this compound. This involves utilizing assays that measure different cellular events.[1]
-
Metabolic Activity Assay (MTT Assay): This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1][5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[6]
-
Membrane Integrity Assay (LDH Release Assay): This assay quantifies the leakage of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with compromised plasma membranes.[7][8] LDH release is a hallmark of necrosis or late-stage apoptosis.[1]
-
Apoptosis Assay (Caspase-3/7 Activity Assay): This assay detects the activation of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[9][10][11]
Data Presentation
To effectively compare the cytotoxic activity of this compound across different cell lines and assays, quantitative data such as the half-maximal inhibitory concentration (IC50) should be summarized in a clear and structured format.[1]
Table 1: Cytotoxicity of this compound against various cell lines.
| Cell Line | Assay | Exposure Time (hours) | IC50 (µM) |
| MCF-7 (Breast Cancer) | MTT | 48 | Data to be filled |
| LDH | 48 | Data to be filled | |
| Caspase-3/7 | 24 | Data to be filled | |
| A549 (Lung Cancer) | MTT | 48 | Data to be filled |
| LDH | 48 | Data to be filled | |
| Caspase-3/7 | 24 | Data to be filled | |
| HepG2 (Liver Cancer) | MTT | 48 | Data to be filled |
| LDH | 48 | Data to be filled | |
| Caspase-3/7 | 24 | Data to be filled | |
| Normal Fibroblasts | MTT | 48 | Data to be filled |
| LDH | 48 | Data to be filled | |
| Caspase-3/7 | 24 | Data to be filled |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is for determining cell viability based on metabolic activity.[5][6]
Materials:
-
96-well flat-bottom plates[1]
-
Cancer cell lines of interest (e.g., MCF-7, A549, HepG2) and a normal cell line (e.g., fibroblasts)
-
Complete cell culture medium
-
This compound
-
Solubilization solution (e.g., DMSO or 0.1 N HCl in anhydrous isopropanol)[1][5]
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[1] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.[1] Include vehicle-treated (e.g., DMSO) and untreated control wells.[1]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[1]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[5][6] Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[5][12][13]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[1][6] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measurement: Measure the absorbance at 570-590 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.[1]
Lactate Dehydrogenase (LDH) Release Assay
This protocol measures cytotoxicity by quantifying LDH released from damaged cells.[7]
Materials:
-
96-well flat-bottom plates
-
Cells and test compound as in the MTT assay
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis solution (for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with serial dilutions of this compound as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis solution).[14]
-
Supernatant Collection: After the desired incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[1]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[15]
-
Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).[15]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.[1]
Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases 3 and 7, key mediators of apoptosis.[9][10][11]
Materials:
-
Opaque-walled 96-well plates (for luminescence or fluorescence assays)[10]
-
Cells and test compound
-
Caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 or Apo-ONE®)
-
Luminometer or fluorometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in opaque-walled 96-well plates and treat with this compound as previously described. Include appropriate controls.
-
Reagent Addition: After the incubation period (e.g., 24 hours), allow the plate to equilibrate to room temperature.[10] Add the caspase-3/7 reagent (prepared according to the manufacturer's instructions) to each well in a 1:1 ratio with the cell culture medium.[11]
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: The signal is directly proportional to the amount of caspase-3/7 activity. Compare the signal from treated cells to that of the vehicle control to determine the fold-increase in apoptosis.
Visualizations
Caption: Workflow for evaluating the cytotoxicity of the test compound.
Caption: Putative signaling pathway for thiazole-induced cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. researchgate.net [researchgate.net]
- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.com]
- 10. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. cellbiologics.com [cellbiologics.com]
Application Notes and Protocols for In Vivo Efficacy Studies of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic Acid and Its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No direct in vivo efficacy studies for the specific compound 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid were identified in the public domain. The following application notes and protocols are based on published studies of structurally related pyrrolothiazole derivatives and analogous heterocyclic compounds. These should serve as a guide for designing and conducting in vivo efficacy studies for novel compounds within this chemical class.
Introduction
The 4H-pyrrolo[2,3-d]thiazole scaffold is a heterocyclic structure of interest in medicinal chemistry due to its structural similarity to purine analogs and other biologically active molecules. Derivatives of this and related structures have shown potential in various therapeutic areas, including oncology and inflammatory diseases. This document provides a framework for evaluating the in vivo efficacy of this compound and its derivatives in relevant animal models.
Potential Therapeutic Applications and Corresponding Animal Models
Based on the activities of related compounds, potential therapeutic applications for this compound derivatives could include:
-
Anti-inflammatory and Analgesic Effects: Indicated by studies on[1][2]thiazolo[4,5-d]pyridazinones and other pyrrole derivatives.[1][3][4][5]
-
Anticancer Activity: Suggested by the anti-proliferative effects of various thiazole and pyrrolothiazole derivatives.[6]
Table 1: Summary of In Vivo Studies on Related Pyrrolothiazole Derivatives
| Compound Class | Therapeutic Area | Animal Model | Key Findings & Reference |
| Pyrrolo[2,3-d]pyrimidine derivatives | Anti-inflammatory | Carrageenan-induced paw edema in rats | Compounds 4b, 5b, and 5c showed good anti-inflammatory activity, with 5b and 5c being more potent than ibuprofen at 4 hours.[1] |
| [1][2]Thiazolo[4,5-d]pyridazinone derivatives | Analgesic, Anti-inflammatory | "Hot plate" model, "Acetic acid cramps" model in mice | Compounds demonstrated varying degrees of analgesic and anti-inflammatory activities.[4][5] |
| 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives | Anticancer | Mice | Compound 14 was orally bioavailable and well-tolerated in mice.[6] |
Experimental Protocols
The following are generalized protocols for in vivo efficacy studies based on methodologies reported for related compounds.
Anti-inflammatory Efficacy in a Rat Model of Carrageenan-Induced Paw Edema
This model is a standard for evaluating acute anti-inflammatory activity.
Materials:
-
Test Compound (this compound derivative)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)
-
Positive Control (e.g., Ibuprofen)
-
Carrageenan (1% w/v in sterile saline)
-
Male Wistar rats (150-200 g)
-
Pletysmometer
Procedure:
-
Animal Acclimatization: Acclimate rats for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide animals into groups (n=6-8 per group):
-
Vehicle Control
-
Test Compound (at various doses)
-
Positive Control
-
-
Dosing: Administer the test compound and controls orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Anticancer Efficacy in a Murine Xenograft Model
This model is used to assess the antitumor activity of a compound on human cancer cells implanted in immunodeficient mice.
Materials:
-
Test Compound
-
Vehicle (e.g., DMSO, Cremophor EL, and saline)
-
Positive Control (e.g., a standard-of-care chemotherapeutic agent)
-
Human cancer cell line of interest
-
Immunodeficient mice (e.g., athymic nude mice)
-
Calipers
Procedure:
-
Cell Culture and Implantation: Culture the selected human tumor cell line and implant a specific number of cells (e.g., 5 x 10^6) subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. The formula (Length x Width^2) / 2 is commonly used.
-
Grouping and Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-150 mm^3), randomize the mice into treatment and control groups.
-
Dosing: Administer the test compound, vehicle, or positive control according to the planned dosing schedule (e.g., daily, every other day) and route (e.g., i.p., p.o.).
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe for any signs of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a specific size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare tumor growth rates and final tumor weights between the treatment and control groups.
Signaling Pathways and Experimental Workflows
Hypothetical Signaling Pathway for an Anticancer Pyrrolothiazole Derivative
The following diagram illustrates a hypothetical mechanism of action for an anticancer this compound derivative targeting a key signaling pathway in cancer cell proliferation.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a pyrrolothiazole derivative.
General Workflow for an In Vivo Efficacy Study
The following diagram outlines the typical workflow for conducting an in vivo efficacy study.
Caption: A generalized workflow for conducting preclinical in vivo efficacy studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Potential role of different animal models for the evaluation of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Activity of New [1,3]Thiazolo[4,5-d]pyridazin-4(5H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of New [1,3]Thiazolo[4,5-d]pyridazin-4(5H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for Derivatizing 4H-pyrrolo[2,3-d]thiazole-5-carboxylic Acid for Biological Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical derivatization of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry. The strategic modification of the carboxylic acid moiety allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents, particularly kinase inhibitors.
Introduction
The 4H-pyrrolo[2,3-d]thiazole core is a key pharmacophore found in a variety of biologically active compounds. Its structural similarity to purine bases makes it an attractive scaffold for targeting ATP-binding sites in enzymes, most notably protein kinases. The carboxylic acid at the 5-position serves as a versatile chemical handle for the introduction of diverse functional groups, enabling the modulation of physicochemical properties, target affinity, and selectivity. This document outlines key derivatization techniques, including amide bond formation, esterification, and bioisosteric replacement, providing detailed protocols and relevant biological context.
Key Derivatization Strategies
The primary strategies for modifying this compound focus on transformations of the carboxylic acid group to generate amides, esters, and carboxylic acid bioisosteres. These modifications are crucial for probing interactions with biological targets and improving drug-like properties.
A general workflow for the derivatization and subsequent biological evaluation is depicted below.
Caption: General workflow for derivatizing this compound.
I. Amide Bond Formation
Amide bond formation is a cornerstone of medicinal chemistry, allowing for the introduction of a wide array of substituents to probe for specific interactions with protein residues. The resulting carboxamides can exhibit improved biological activity and pharmacokinetic profiles compared to the parent carboxylic acid.
Protocol 1: General Procedure for Amide Coupling using EDC and HOBt
This protocol describes a standard and widely applicable method for the synthesis of 4H-pyrrolo[2,3-d]thiazole-5-carboxamides.
Materials:
-
This compound
-
Amine of interest
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 eq) followed by the dropwise addition of TEA or DIPEA (2.0-3.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with DCM or ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to afford the desired amide derivative.
Table 1: Examples of Amide Derivatives and their Biological Activity
| Derivative | Amine Moiety | Coupling Reagents | Yield (%) | Biological Activity (IC50) | Target |
| 1a | N-(2-chloro-6-methylphenyl)amine | EDC, HOBt | - | 20.2 µM | MCF-7 (cell line)[1] |
| 1b | 2-(4-methylpiperazin-1-yl)ethan-1-amine | EDC, HOBt | - | Comparable to Dasatinib | K562 (cell line)[1] |
Note: Data for analogous thiazole-5-carboxamides are presented due to the limited availability of specific data for 4H-pyrrolo[2,3-d]thiazole-5-carboxamide derivatives.
II. Esterification
Esterification of the carboxylic acid can be employed to enhance cell permeability and modify the pharmacokinetic profile of the parent compound. Esters can also serve as prodrugs, which are metabolized in vivo to release the active carboxylic acid.
Protocol 2: Fischer Esterification
This protocol outlines the acid-catalyzed esterification of this compound with an alcohol.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol), anhydrous (used in excess as solvent)
-
Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH) as a catalyst
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate or other suitable organic solvent
Procedure:
-
Suspend this compound (1.0 eq) in the desired anhydrous alcohol (e.g., methanol or ethanol).
-
Carefully add a catalytic amount of concentrated sulfuric acid or TsOH (e.g., 0.1-0.2 eq).
-
Heat the reaction mixture to reflux and maintain for 4-16 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield the pure ester.
Table 2: Examples of Ester Derivatives
| Derivative | Alcohol | Catalyst | Yield (%) |
| 2a | Ethanol | H₂SO₄ | Not reported |
| 2b | Methanol | TsOH | Not reported |
III. Bioisosteric Replacement: Synthesis of Tetrazoles
Carboxylic acid bioisosteres, such as tetrazoles, are often employed in drug design to improve metabolic stability, enhance potency, and modulate physicochemical properties. Tetrazoles can mimic the acidic proton and hydrogen bonding capabilities of a carboxylic acid.
Protocol 3: Two-Step Synthesis of 5-substituted Tetrazole
This protocol describes a common method for converting a carboxylic acid to a tetrazole via a nitrile intermediate.
Step 1: Conversion of Carboxylic Acid to Nitrile
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ammonia solution (aqueous or in dioxane)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride or oxalyl chloride (1.5-2.0 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in anhydrous THF and cool to 0 °C.
-
Slowly add a solution of ammonia (excess) and stir the reaction at room temperature for 2-4 hours to form the primary amide.
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Dry, concentrate, and purify the primary amide.
-
Dehydrate the primary amide using a dehydrating agent such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA) to yield the nitrile.
Step 2: Cycloaddition to form the Tetrazole
Materials:
-
4H-pyrrolo[2,3-d]thiazole-5-carbonitrile (from Step 1)
-
Sodium azide (NaN₃)
-
Triethylamine hydrochloride or Ammonium chloride
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the nitrile (1.0 eq) in anhydrous DMF, add sodium azide (1.5-2.0 eq) and triethylamine hydrochloride or ammonium chloride (1.5-2.0 eq).
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.
-
Cool the reaction mixture to room temperature and carefully acidify with dilute HCl to pH ~2-3.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the 5-(1H-tetrazol-5-yl)-4H-pyrrolo[2,3-d]thiazole.
Biological Context: Inhibition of the JAK-STAT Signaling Pathway
Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold, which is structurally related to 4H-pyrrolo[2,3-d]thiazole, have been extensively investigated as inhibitors of Janus kinases (JAKs). The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and immune responses.[2] Dysregulation of this pathway is implicated in various diseases, including autoimmune disorders and cancer.[2]
Caption: Inhibition of the JAK-STAT signaling pathway by 4H-pyrrolo[2,3-d]thiazole derivatives.
As illustrated, cytokines bind to their receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to regulate gene transcription.[2] Small molecule inhibitors based on the 4H-pyrrolo[2,3-d]thiazole scaffold can competitively bind to the ATP-binding site of JAKs, thereby blocking the downstream signaling cascade. This mechanism of action provides a therapeutic rationale for their development in inflammatory diseases and cancers driven by aberrant JAK-STAT signaling.[3]
Conclusion
The this compound scaffold provides a valuable starting point for the synthesis of novel biologically active molecules. The derivatization techniques outlined in these application notes, including amide coupling, esterification, and bioisosteric replacement, offer robust methods for generating compound libraries for biological screening. The relevance of the related pyrrolo[2,3-d]pyrimidine core as a privileged structure for kinase inhibition, particularly targeting the JAK-STAT pathway, highlights the therapeutic potential of these derivatives. Further exploration of the structure-activity relationships of this compound derivatives is a promising avenue for the discovery of new therapeutic agents.
References
- 1. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular modeling studies of pyrrolo[2,3-d]pyrimidin-4-amine derivatives as JAK1 inhibitors based on 3D-QSAR, molecular docking, molecular dynamics (MD) and MM-PBSA calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy [pubmed.ncbi.nlm.nih.gov]
Application Notes: Fluorescent Labeling of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic Acid for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
4H-pyrrolo[2,3-d]thiazole derivatives have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities. Analogs, such as pyrrolo[2,3-d]pyrimidines, have been identified as potent multi-targeted kinase inhibitors, implicating them in the regulation of critical cellular processes including cell proliferation, survival, and angiogenesis. To elucidate the mechanism of action, cellular uptake, and subcellular localization of compounds based on the 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid core, fluorescent labeling is an indispensable tool. This document provides detailed protocols for the covalent attachment of fluorescent dyes to this compound and its subsequent application in cellular imaging.
The intrinsic fluorescence of the this compound core is presumed to be negligible for imaging purposes, necessitating the conjugation to a bright and photostable external fluorophore. The presented protocols focus on the widely applicable and robust 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry, which facilitates the formation of a stable amide bond between the carboxylic acid moiety of the target molecule and an amine-functionalized fluorescent dye.
Principle of the Labeling Reaction
The fluorescent labeling of this compound is achieved through a two-step carbodiimide-mediated coupling reaction. First, the carboxylic acid group is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then stabilized by reaction with NHS (or its water-soluble analog, Sulfo-NHS) to form a more stable amine-reactive NHS ester. Finally, the NHS ester readily reacts with a primary amine on the fluorescent dye to form a stable amide bond, yielding the fluorescently labeled 4H-pyrrolo[2,3-d]thiazole derivative.
Data Presentation
The selection of a suitable fluorophore is critical for successful imaging experiments and depends on the available excitation sources, detector sensitivities, and the potential for multicolor imaging. The following tables summarize the key photophysical properties of selected commercially available amine-reactive fluorescent dyes suitable for labeling this compound.
Table 1: Photophysical Properties of Selected Amine-Reactive Fluorescent Dyes
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Unlabeled Compound | - | - | - | - |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported |
| Green Emission | ||||
| Alexa Fluor™ 488 NHS Ester | 494 | 517 | ~73,000[1] | ~0.92[2] |
| Orange/Red Emission | ||||
| ATTO 550 NHS Ester | 554 | 576 | ~120,000[3] | ~0.80[3] |
| Far-Red Emission | ||||
| Cyanine5 (Cy5) NHS Ester | 646 | 662 | ~250,000[4] | ~0.20[4] |
Note: The photophysical properties of the unlabeled this compound are not reported in the literature and are assumed to be negligible for imaging applications.
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound
This protocol describes the general procedure for conjugating an amine-reactive fluorescent dye to this compound using EDC/NHS chemistry.
Materials:
-
This compound
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester, ATTO 550 NHS Ester, or Cyanine5 NHS Ester)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide sodium salt (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: 0.1 M Sodium bicarbonate buffer, pH 8.3
-
Quenching Solution: 1 M Tris-HCl, pH 8.5
-
Thin-layer chromatography (TLC) plates (silica gel)
-
High-performance liquid chromatography (HPLC) system for purification
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare a 10 mg/mL stock solution of the amine-reactive fluorescent dye in anhydrous DMF or DMSO immediately before use. Protect from light.
-
Prepare fresh 10 mg/mL solutions of EDC and NHS (or Sulfo-NHS) in Reaction Buffer.
-
-
Activation of Carboxylic Acid:
-
In a microcentrifuge tube, combine 1 equivalent of this compound with 1.5 equivalents of EDC and 1.5 equivalents of NHS (or Sulfo-NHS) in Reaction Buffer.
-
Vortex briefly to mix and incubate at room temperature for 15-30 minutes.
-
-
Conjugation Reaction:
-
To the activated carboxylic acid solution, add 1.0-1.2 equivalents of the amine-reactive fluorescent dye solution.
-
Adjust the pH of the reaction mixture to 8.3 by adding Coupling Buffer.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light, with gentle stirring or rotation.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by TLC. The fluorescently labeled product should have a different retention factor (Rf) compared to the starting materials and should be visible under UV light and/or by its color.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 50-100 mM to quench any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Fluorescent Probe:
-
Purify the fluorescently labeled product by preparative reverse-phase HPLC. Use a gradient of acetonitrile in water (with 0.1% trifluoroacetic acid) as the mobile phase.
-
Collect the fractions containing the desired product and confirm its identity and purity by analytical HPLC and mass spectrometry.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
-
Storage:
-
Store the purified fluorescent probe desiccated at -20°C, protected from light.
-
Protocol 2: Cellular Imaging with the Fluorescently Labeled Probe
This protocol provides a general guideline for imaging the intracellular distribution of the fluorescently labeled this compound derivative in cultured cells.
Materials:
-
Cells of interest (e.g., cancer cell lines known to overexpress EGFR, Her2, VEGFR2, or with high CDK2 activity)
-
Culture medium appropriate for the cell line
-
Glass-bottom imaging dishes or coverslips
-
Fluorescently labeled this compound derivative (stock solution in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fixation Solution (optional): 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (optional): 0.1% Triton X-100 in PBS
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Antifade mounting medium (for fixed cells)
-
Confocal or widefield fluorescence microscope with appropriate filter sets for the chosen fluorophore.
Procedure:
-
Cell Culture and Seeding:
-
Culture the cells in their recommended medium.
-
Seed the cells onto glass-bottom imaging dishes or coverslips at an appropriate density to achieve 50-70% confluency on the day of imaging.
-
-
Labeling of Live Cells:
-
Prepare a working solution of the fluorescent probe in pre-warmed culture medium. The final concentration should be optimized for each cell line and probe, typically in the range of 1-10 µM.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the probe-containing medium to the cells and incubate for a desired period (e.g., 30 minutes to 4 hours) at 37°C in a CO₂ incubator. The incubation time should be optimized based on the uptake kinetics of the probe.
-
(Optional) For co-localization studies, specific organelle trackers can be added during the last 15-30 minutes of incubation.
-
-
Washing and Imaging:
-
After incubation, remove the labeling medium and wash the cells 2-3 times with pre-warmed PBS or live-cell imaging medium to remove any unbound probe.
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
If desired, add a nuclear counterstain like Hoechst to the final wash or imaging medium according to the manufacturer's protocol.
-
Immediately proceed to imaging on a fluorescence microscope equipped with an environmental chamber (37°C, 5% CO₂).
-
-
Fixation and Permeabilization (Optional):
-
After washing, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI if desired.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Microscopy and Image Acquisition:
-
Use appropriate laser lines and emission filters for the chosen fluorophore and any counterstains.
-
Example Confocal Settings:
-
Acquire images using settings that minimize phototoxicity and photobleaching, especially for live-cell imaging.
-
Mandatory Visualizations
References
- 1. Invitrogen Alexa Fluor 488 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. downloads.leica-microsystems.com [downloads.leica-microsystems.com]
- 4. Cyanine5 NHS ester , Cy5 NHS ester | AxisPharm [axispharm.com]
- 5. bidc.ucsf.edu [bidc.ucsf.edu]
- 6. Olympus FluoView Resource Center: Colocalization of Fluorophores in Confocal Microscopy [olympusconfocal.com]
- 7. Fluorophores for Confocal Microscopy [evidentscientific.com]
Application of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic Acid in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient methodology for identifying novel lead compounds. This approach utilizes small, low-complexity molecules, or "fragments," to probe the binding sites of biological targets. Fragments that bind, typically with low affinity, are then optimized and elaborated into more potent, drug-like molecules. The pyrrolo[2,3-d]pyrimidine scaffold is a well-established "privileged" structure in medicinal chemistry, particularly for the development of kinase inhibitors. The analogous 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid represents an attractive, fragment-sized starting point for FBDD campaigns targeting ATP-binding sites in kinases. Its bicyclic core can mimic the hinge-binding interactions of the adenine ring of ATP, while the carboxylic acid moiety provides a handle for solvent interactions and a vector for chemical elaboration.
This document outlines a hypothetical application of this compound in an FBDD campaign against a generic protein kinase, detailing the experimental workflow, from initial fragment screening to hit validation and elaboration.
Hypothetical FBDD Workflow
The overall strategy for utilizing this compound as a starting fragment in a kinase-targeted FBDD campaign is depicted below. The process begins with the screening of a fragment library containing the core scaffold, followed by hit validation, structural biology studies to understand the binding mode, and subsequent fragment evolution to achieve high-potency lead compounds.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid. The information is compiled from established principles in heterocyclic chemistry and data from related syntheses.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and similar heterocyclic compounds.
Question: My reaction yield is consistently low. What are the initial steps for optimization?
Answer: Low yield is a common challenge in multi-step organic syntheses. A systematic optimization of reaction conditions is crucial. Key parameters to investigate include the choice of solvent, reaction temperature, and the stoichiometry of your starting materials. For instance, in related heterocyclic syntheses, a switch in solvent to acetic acid and an increase in temperature to reflux conditions have been shown to significantly improve yields.[1] It is recommended to perform a series of small-scale experiments to screen these variables.
Question: I am observing significant side product formation. How can I improve the selectivity of my reaction?
Answer: The formation of side products often arises from competing reaction pathways or decomposition of starting materials or intermediates. To enhance selectivity:
-
Protecting Groups: For precursors with reactive functional groups, the choice of protecting group can be critical. In syntheses of similar pyrrolo-thiadiazole structures, electron-withdrawing protecting groups on the pyrrole nitrogen have led to superior yields compared to electron-donating groups.[2]
-
Temperature Control: Running the reaction at a lower temperature may favor the desired kinetic product over thermodynamic side products. Conversely, if the desired product is the more stable one, higher temperatures might be beneficial. However, be mindful that higher temperatures can also lead to decomposition.[2]
-
Additive Screening: The addition of certain reagents can influence the reaction pathway. For example, in some thiazole syntheses, the use of an additive like isonicotinic acid has been shown to improve yields.[3]
Question: The reaction appears to stall before completion. What could be the cause and how can I address it?
Answer: A stalled reaction can be due to several factors:
-
Reagent Purity: Ensure the purity of your starting materials and solvents. Impurities can inhibit catalysts or react with starting materials.
-
Catalyst Deactivation: If your synthesis involves a catalyst, it may be deactivating over time. Consider adding fresh catalyst or using a more robust catalytic system.
-
Equilibrium: The reaction may have reached equilibrium. If so, you might need to shift the equilibrium towards the product side, for example, by removing a byproduct as it is formed.
-
Insolubility: If a starting material or intermediate precipitates out of the solution, the reaction will stop. A change of solvent to one with better solubilizing properties for all components at the reaction temperature might be necessary.
Question: I am having difficulty with the final purification of the this compound. What techniques are recommended?
Answer: The purification of carboxylic acid-containing heterocyclic compounds can be challenging due to their polarity and potential for zwitterion formation.
-
Recrystallization: This is often the most effective method for purifying solid products. Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature, while impurities remain in solution or are insoluble at high temperatures.
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be employed. A polar eluent system will likely be required. To mitigate streaking on the column, which is common with acidic compounds, you can add a small amount of a volatile acid like acetic acid or formic acid to the eluent.
-
Acid-Base Extraction: You can exploit the acidic nature of the carboxylic acid group. Dissolve the crude product in an organic solvent and extract it into a basic aqueous solution (e.g., sodium bicarbonate). The aqueous layer can then be washed with an organic solvent to remove neutral impurities, and the desired product can be precipitated by acidifying the aqueous layer.
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic strategy for constructing the 4H-pyrrolo[2,3-d]thiazole core?
A1: A common approach to building fused heterocyclic systems like this involves the sequential construction of the individual rings. One possible strategy is to first synthesize a substituted pyrrole ring, followed by the annulation of the thiazole ring onto the pyrrole core. The specific precursors and reaction conditions will depend on the desired substitution pattern.
Q2: How critical is the purity of the starting materials for this synthesis?
A2: The purity of starting materials is paramount in any multi-step synthesis. Impurities can lead to side reactions, lower yields, and complicate the purification of the final product. It is highly recommended to purify all starting materials to the highest possible degree before use.
Q3: What analytical techniques are best for monitoring the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of the product. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) can provide quantitative information about the reaction progress and help identify any intermediates or side products.
Q4: Are there any known safety precautions I should take during this synthesis?
A4: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Some reagents used in heterocyclic synthesis can be toxic, corrosive, or flammable. Always consult the Safety Data Sheet (SDS) for each reagent before use and work in a well-ventilated fume hood.
Quantitative Data on Reaction Optimization
The following table summarizes data from optimization studies on related heterocyclic syntheses, which can provide a starting point for the optimization of this compound synthesis.
| Entry | Solvent | Temperature (°C) | Time (h) | Other Conditions | Yield (%) | Reference |
| 1 | Various | Room Temp | 3 | - | 12 | [1] |
| 2 | Acetic Acid | Reflux | 3 | - | 45 | [1] |
| 3 | Various | - | - | Different acidic additives | - | [3] |
| 4 | - | - | - | Isonicotinic acid additive | 66 | [3] |
| 5 | Chloroform | Reflux | - | N-benzyl protecting group | 25 | [2] |
| 6 | Chloroform | Reflux | - | N-methyl protecting group | 15 | [2] |
Experimental Protocols
The following is a representative, hypothetical protocol for the synthesis of a this compound derivative. Note: This protocol is based on general methodologies for similar heterocyclic systems and will likely require optimization for the specific target molecule.
Step 1: Synthesis of a Substituted Pyrrole Precursor
A detailed protocol for the synthesis of the pyrrole starting material would be the first step. This will vary greatly depending on the available starting materials.
Step 2: Thiazole Ring Formation
-
To a solution of the pyrrole precursor (1 equivalent) in a suitable solvent (e.g., acetic acid or a high-boiling point solvent like DMF or toluene), add the necessary reagents for thiazole ring formation. This could involve, for example, a reaction with a thiocyanate and a subsequent cyclization step.
-
The reaction mixture is then heated to the optimized temperature (e.g., reflux) and stirred for the required amount of time (e.g., 3-24 hours), while monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The crude product is isolated by filtration if it precipitates, or by evaporation of the solvent followed by extraction.
-
The crude product is then purified using an appropriate method, such as recrystallization or column chromatography.
Step 3: Saponification to the Carboxylic Acid (if starting from an ester)
-
The pyrrolo[2,3-d]thiazole ester (1 equivalent) is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and water.
-
An excess of a base (e.g., sodium hydroxide or lithium hydroxide, 2-5 equivalents) is added.
-
The mixture is stirred at room temperature or heated to reflux until the ester is completely hydrolyzed (monitored by TLC or LC-MS).
-
The alcohol is removed under reduced pressure.
-
The aqueous solution is washed with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove any non-acidic impurities.
-
The aqueous layer is cooled in an ice bath and acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum.
Visualizations
Caption: A workflow diagram for troubleshooting common issues in synthesis.
Caption: A possible synthetic route to the target molecule.
References
Technical Support Center: Overcoming Solubility Issues of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic Acid in Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid and similar heterocyclic compounds during biological assays.
Frequently Asked Questions (FAQs)
Q1: My this compound compound is precipitating when I dilute my DMSO stock solution into an aqueous assay buffer. What is the likely cause?
A: This is a common issue known as "precipitation upon dilution."[1] It occurs because the compound is highly soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO) but has much lower solubility in the aqueous buffer. When the DMSO stock is diluted, the solvent polarity changes drastically, causing the compound to crash out of solution if its concentration exceeds its aqueous solubility limit.[2][3]
Q2: What is the first step I should take to address the precipitation of my compound?
A: The first and most critical step is to prepare a high-concentration stock solution in a suitable water-miscible organic solvent, with DMSO being the most common choice.[1][4] From this stock, you can perform serial dilutions into your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent in your assay is low enough (typically <0.5% v/v) to not affect the biological system.[1][4]
Q3: How does the pH of my assay buffer affect the solubility of this compound?
A: As a carboxylic acid, the solubility of this compound is expected to be highly pH-dependent.[2][5] At a pH below its pKa, the carboxylic acid group will be protonated and the molecule will be in its less soluble, neutral form.[5] At a pH above its pKa, the carboxylic acid will be deprotonated to form a carboxylate salt, which is generally more water-soluble.[5][6] Therefore, increasing the pH of your buffer can significantly enhance solubility.[5][7]
Q4: Are there alternatives to DMSO for preparing my stock solution?
A: Yes, other water-miscible organic solvents can be used, such as dimethylformamide (DMF) or ethanol.[2] However, their suitability and potential effects on your specific assay should be carefully evaluated. The choice of solvent can influence the solubility and stability of your compound.
Q5: Can I use gentle heating or sonication to help dissolve my compound?
A: Gentle warming and sonication can be effective in dissolving stubborn compounds.[4][8] However, these methods should be used with caution as they can potentially lead to compound degradation, especially for thermally labile molecules.[4] It is advisable to test the stability of your compound under these conditions.
Q6: What are cyclodextrins and how can they help with solubility?
A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9][10] They can encapsulate poorly soluble guest molecules, like your compound, forming inclusion complexes that have increased aqueous solubility and stability.[11][12][13] This is a powerful technique to enhance the delivery of hydrophobic drugs in biological systems.[9][14]
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Dilution of DMSO Stock
Symptoms:
-
Cloudiness or visible precipitate in the assay wells after adding the compound.[15]
-
Inconsistent or non-reproducible assay results.[16]
-
A steep, non-saturating dose-response curve, which may indicate compound aggregation.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Issue 2: Low or No Apparent Biological Activity
Symptoms:
-
The compound does not show the expected biological effect, even at high concentrations.
-
High variability between replicate wells.
Possible Cause Related to Solubility: The actual concentration of the dissolved, active compound in the assay is much lower than the nominal concentration due to poor solubility and precipitation.
Troubleshooting Steps:
-
Visually inspect the assay plate: Look for any signs of precipitation. Even a faint cloudiness can indicate a problem.[4]
-
Perform a solubility test: Before conducting the full biological assay, determine the maximum soluble concentration of your compound in the final assay buffer.
-
Re-evaluate the dose-response curve: Ensure your tested concentration range is below the determined solubility limit.
-
Implement solubilization strategies: If the required concentration for biological activity is above the solubility limit, apply the methods described in the FAQs and protocols below (e.g., pH adjustment, use of cyclodextrins).
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the standard procedure for preparing a stock solution of a poorly soluble compound.[17][18][19]
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Accurately weigh a precise amount of the compound (e.g., 5 mg) using an analytical balance.
-
Transfer the weighed powder to a sterile microcentrifuge tube or vial.
-
Calculate the volume of DMSO required to achieve the desired high concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the tube containing the compound.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[20]
Protocol 2: pH-Dependent Solubility Assessment
This protocol outlines a method to determine the effect of pH on the solubility of your compound.
Materials:
-
Compound stock solution in DMSO (e.g., 10 mM)
-
A series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance or turbidity
Procedure:
-
Pipette 98 µL of each buffer with a different pH into separate wells of the 96-well plate.
-
Add 2 µL of the 10 mM compound stock solution in DMSO to each well to achieve a final concentration of 200 µM. This creates a 1:50 dilution.[3]
-
Mix the contents of the wells thoroughly by gentle pipetting or using a plate shaker.
-
Incubate the plate at the intended assay temperature for 15-30 minutes.
-
Visually inspect each well for signs of precipitation.
-
Measure the absorbance or turbidity of each well at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance indicates precipitation.
-
The buffer with the lowest absorbance reading and no visible precipitate corresponds to the pH at which the compound is most soluble.
Protocol 3: Improving Solubility with Cyclodextrins
This protocol provides a general method for using cyclodextrins to enhance compound solubility.[11][12]
Materials:
-
Compound stock solution in DMSO
-
A suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)
-
Assay buffer
Procedure:
-
Prepare a stock solution of the cyclodextrin in the assay buffer (e.g., 100 mM HP-β-CD).
-
Prepare a series of dilutions of the cyclodextrin stock solution in the assay buffer.
-
In separate tubes, add your compound from the DMSO stock to each cyclodextrin dilution to achieve the desired final compound concentration.
-
Ensure the final DMSO concentration remains constant and below the tolerance level of your assay.
-
Vortex the solutions and incubate at room temperature for at least 30 minutes to allow for complex formation.
-
Visually inspect for precipitation and proceed with your biological assay using the cyclodextrin-formulated compound.
Data Presentation
Table 1: Solubility of this compound in Different Solvents (Hypothetical Data)
| Solvent | Concentration (mM) | Visual Observation |
| Water | < 0.1 | Insoluble |
| PBS (pH 7.4) | < 0.1 | Insoluble |
| Ethanol | 5 | Soluble |
| DMSO | > 100 | Freely Soluble |
| DMF | > 100 | Freely Soluble |
Table 2: Effect of pH on the Aqueous Solubility of this compound at 100 µM (Hypothetical Data)
| Buffer pH | Turbidity (OD at 600 nm) | Visual Observation |
| 5.0 | 0.52 | Heavy Precipitate |
| 6.0 | 0.25 | Moderate Precipitate |
| 7.0 | 0.08 | Slight Haze |
| 7.4 | 0.05 | Clear Solution |
| 8.0 | 0.04 | Clear Solution |
Visualization of Key Processes
Caption: Hypothetical signaling pathway inhibited by the compound.
Caption: Experimental workflow for compound preparation and testing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. brainly.com [brainly.com]
- 6. reddit.com [reddit.com]
- 7. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An Updated Overview of Cyclodextrin-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 14. Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioassaysys.com [bioassaysys.com]
- 16. researchgate.net [researchgate.net]
- 17. csstc.org [csstc.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. unmc.edu [unmc.edu]
- 20. medchemexpress.cn [medchemexpress.cn]
Technical Support Center: Optimization of Pyrrolo[2,3-d]thiazole Ring Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the formation of the pyrrolo[2,3-d]thiazole ring system.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of pyrrolo[2,3-d]thiazoles, offering potential causes and solutions in a question-and-answer format. The primary synthetic routes covered are the Hantzsch thiazole synthesis, the Gewald aminothiophene synthesis (as a route to precursors), and the Hurd-Mori reaction for related thiadiazole ring formation, with principles applicable to thiazole synthesis.
Issue 1: Low or No Product Yield
Q1: My Hantzsch reaction to form a thiazole precursor for the pyrrolo[2,3-d]thiazole system is giving a low yield. What are the common causes?
A1: Low yields in the Hantzsch synthesis can often be attributed to several factors:
-
Purity of Starting Materials: Impurities in your α-haloketone or thioamide can lead to undesired side reactions, consuming starting materials and complicating purification. The stability of the thioamide, particularly under acidic conditions, can also be a limiting factor.[1]
-
Reaction Conditions:
-
Solvent: The choice of solvent is crucial for reaction rate and yield. While various solvents can be employed, the optimal choice depends on the specific substrates. For some one-pot, three-component syntheses of Hantzsch thiazole derivatives, solvents like 1-butanol, 2-propanol, and water have proven effective under reflux.[1] Microwave-assisted syntheses have utilized methanol effectively.[1] It is recommended to perform small-scale solvent screening to determine the best option for your reaction.
-
Temperature: Reaction temperatures can vary significantly. Conventional heating methods often necessitate several hours of refluxing.[1] In contrast, microwave-assisted synthesis can dramatically reduce reaction times to minutes and may be conducted at temperatures between 90-130°C.[1]
-
-
Reagent Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion or the formation of side products. Ensure accurate measurement of all starting materials.
Q2: I'm attempting a Gewald reaction to synthesize a 2-aminothiophene precursor and experiencing a low yield. What should I investigate?
A2: For low yields in the Gewald synthesis, consider the following:
-
Inefficient Knoevenagel-Cope Condensation: This initial step is critical.
-
Base Selection: The choice of base is important. For less reactive ketones, a stronger or different class of base may be necessary. Screening bases such as piperidine, morpholine, or triethylamine is advisable.[2]
-
Water Removal: The condensation produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or a dehydrating agent can be beneficial.[2]
-
-
Poor Sulfur Solubility or Reactivity:
-
Steric Hindrance: For sterically hindered ketones, a two-step procedure might be more effective. Isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation first, and then react it with sulfur and a base in a separate step.[2] Microwave irradiation has also been shown to improve yields and shorten reaction times for challenging substrates.[2]
Q3: My Hurd-Mori type cyclization to form the fused thiadiazole ring in a pyrrolo[2,3-d]thiadiazole system is failing. What is a critical factor to consider?
A3: The success of the Hurd-Mori ring closure is highly dependent on the nature of the N-protecting group on the pyrrolidine precursor.[2][3]
-
Electron-Donating vs. Electron-Withdrawing Groups: The basicity of the ring nitrogen atom in the precursor plays a major role.
-
Electron-donating groups (e.g., alkyl groups) can lead to poor conversion to the desired 1,2,3-thiadiazoles.[2][3]
-
Electron-withdrawing groups (e.g., methyl carbamate) have been shown to give superior yields.[2][3] For instance, in the synthesis of methyl pyrrolo[2,3-d][1][3][4]thiadiazole-6-carboxylates, an N-carbamate protected precursor gave a 94% yield, while N-alkylated precursors resulted in yields of only 15-25%.[3]
-
Issue 2: Formation of Side Products
Q1: I'm observing significant side products in my Gewald reaction. What are they likely to be and how can I minimize them?
A1: Common byproducts in the Gewald reaction include unreacted starting materials and dimers of the Knoevenagel-Cope product.
-
Unreacted Starting Materials: If the reaction has not gone to completion, you will have unreacted carbonyl and active methylene compounds. To address this, you can try increasing the reaction time, optimizing the temperature, or screening for a more effective catalyst.[2]
-
Dimerization: The α,β-unsaturated nitrile intermediate can sometimes dimerize. Optimizing the reaction conditions to favor the intramolecular cyclization over dimerization is key. This can involve adjusting the base, solvent, and temperature.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data on the optimization of various synthetic routes for thiazole and related heterocyclic ring formations.
Table 1: Optimization of Hantzsch Thiazole Synthesis - Conventional vs. Ultrasonic Irradiation [5]
| Entry | Method | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Conventional Heating | SiW/SiO2 (15%) | Ethanol/Water (1:1) | 2 | 87 |
| 2 | Ultrasonic Irradiation | SiW/SiO2 (15%) | Ethanol/Water (1:1) | 1.5 | 90 |
| 3 | Conventional Heating | SiW/SiO2 (10%) | Ethanol/Water (1:1) | 2.5 | 82 |
| 4 | Ultrasonic Irradiation | SiW/SiO2 (10%) | Ethanol/Water (1:1) | 2 | 85 |
| 5 | Conventional Heating | None | Ethanol/Water (1:1) | 3.5 | 50 |
Table 2: Influence of N-Protecting Group on Hurd-Mori Cyclization Yield for Pyrrolo[2,3-d][1][3][4]thiadiazole Synthesis [3]
| Precursor N-Substituent | Protecting Group Type | Reaction Conditions | Yield (%) |
| Benzyl (Bn) | Electron-Donating | SOCl₂, CHCl₃, reflux | 25 |
| Methyl (Me) | Electron-Donating | SOCl₂, CHCl₃, reflux | 15 |
| Methyl Carbamate (CO₂Me) | Electron-Withdrawing | SOCl₂, CH₂Cl₂, -10°C to rt | 94 |
Experimental Protocols
Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole[4]
This protocol provides a general procedure for the Hantzsch thiazole synthesis.
-
Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Solvent Addition: Add methanol (5 mL) and a magnetic stir bar.
-
Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Cooling and Precipitation: Remove the reaction from the heat and allow the solution to cool to room temperature. Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. The product should precipitate.
-
Isolation: Filter the mixture through a Buchner funnel. Wash the filter cake with water.
-
Drying: Spread the collected solid on a watch glass and allow it to air dry to obtain the final product.
Protocol 2: General One-Pot Gewald Synthesis of 2-Aminothiophenes[2]
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Addition: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene compound (e.g., malononitrile, 10 mmol), and elemental sulfur (12 mmol, 0.38 g).
-
Solvent and Base: Add a suitable solvent, such as ethanol or methanol (20-30 mL). Add the base (e.g., morpholine or triethylamine, 10-20 mol%).
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-50°C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, the product can be isolated by cooling the reaction mixture and collecting the precipitated solid by filtration. Further purification can be achieved by recrystallization.
Protocol 3: Hurd-Mori Synthesis of Methyl 4-(Methoxycarbonyl)-pyrrolo[2,3-d][1][3][4]thiadiazole-6-carboxylate[3]
This protocol details the synthesis of a pyrrolo[2,3-d]thiadiazole, highlighting the key cyclization step.
-
Precursor Synthesis: The hydrazono precursor is synthesized from the corresponding N-protected 5-thioxopyrrolidine-3-carboxylate.
-
Cyclization Reaction:
-
Dissolve the hydrazono precursor (5.9 mmol) in dry dichloromethane (20 mL).
-
Add this solution to a cooled mixture (-10 to -5°C) of thionyl chloride (41.4 mmol) and dry dichloromethane (70 mL) over a period of 60 minutes.
-
After the addition is complete, warm the mixture to room temperature and stir overnight.
-
-
Work-up:
-
Concentrate the mixture in vacuo.
-
Take up the residue in dichloromethane, treat with an excess of triethylamine, and concentrate again.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over sodium sulfate and concentrate.
-
-
Purification: The crude product is purified by recrystallization from ethyl acetate to yield the pure product (94% yield in this example).
Mandatory Visualizations
Logical Relationships and Workflows
Caption: Troubleshooting workflow for low product yield in pyrrolo[2,3-d]thiazole synthesis.
Caption: Experimental workflow for the Gewald synthesis of 2-aminothiophene precursors.
Caption: Decision tree for troubleshooting low yields in Hurd-Mori type cyclizations.
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 3. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
Troubleshooting guide for the synthesis of substituted pyrrolo[2,3-d]thiazoles
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of substituted pyrrolo[2,3-d]thiazoles.
Frequently Asked Questions (FAQs)
Q1: I am experiencing very low yields in the cyclization step to form the pyrrolo[2,3-d]thiazole core. What are the most common causes?
A1: Low yields in the formation of the pyrrolo[2,3-d]thiazole core often stem from several critical factors. The choice of N-protecting group on the pyrrolidine precursor can significantly impact the success of the cyclization. For instance, in related syntheses like the Hurd-Mori reaction for pyrrolo[2,3-d][1][2][3]thiadiazoles, electron-donating groups such as alkyl substituents on the pyrrolidine nitrogen have been shown to give poor conversion rates.[1][2] In contrast, employing electron-withdrawing protecting groups, like a methyl carbamate, can lead to superior yields.[1][2]
Additionally, reaction conditions such as temperature, reaction time, and the choice of solvent are crucial. In some cases, the reaction may require heating under reflux for an extended period, while in others, cooling might be necessary to minimize side product formation.[1] The stoichiometry of the reagents should also be carefully controlled.
Finally, the purity of the starting materials is paramount. Impurities can interfere with the reaction, leading to the formation of side products and a lower yield of the desired product.
Q2: I am observing the formation of significant side products during my reaction. How can I identify and minimize them?
A2: The formation of side products is a common challenge in heterocyclic synthesis. The first step in minimizing them is to identify their structures, typically through techniques like NMR, mass spectrometry, and comparison with known compounds. Common side products can arise from incomplete reactions, degradation of starting materials or products, or alternative reaction pathways.
To minimize side product formation, consider the following strategies:
-
Optimize Reaction Temperature: Both excessively high and low temperatures can lead to side reactions. A systematic study to find the optimal temperature for your specific substrate is recommended.
-
Control Reagent Addition: Slow, dropwise addition of a reagent can sometimes prevent localized high concentrations that may favor side reactions.
-
Inert Atmosphere: If your reactants or intermediates are sensitive to air or moisture, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Purification of Starting Materials: Ensure the precursors are of high purity to avoid introducing contaminants that could lead to unwanted reactions.
Q3: What are the recommended purification techniques for substituted pyrrolo[2,3-d]thiazoles?
A3: The purification of substituted pyrrolo[2,3-d]thiazoles typically involves standard chromatographic techniques. Flash column chromatography using silica gel is a widely used method.[1] The choice of eluent system will depend on the polarity of the target compound and any impurities. Common solvent systems include mixtures of ethyl acetate and a less polar solvent like hexanes or petroleum ether.[1] In some instances, recrystallization from an appropriate solvent can also be an effective method for obtaining highly pure material.[1]
Troubleshooting Guide
Issue 1: Low or No Product Yield
This is one of the most frequent issues encountered. The following workflow can help diagnose and resolve the problem.
Caption: Troubleshooting workflow for low product yield.
Issue 2: Incomplete Cyclization or Presence of Intermediates
If you observe starting materials or reaction intermediates in your final product mixture, consider the following.
Caption: Logic for addressing incomplete reactions.
Experimental Protocols
General Procedure for the Synthesis of Methyl Pyrrolo[2,3-d][1][2][3]thiadiazole-6-carboxylates (Hurd-Mori Reaction)
This protocol is adapted from a reported synthesis and illustrates a key cyclization step that can be prone to issues.[1]
-
A solution of the N-protected pyrrolidine precursor (e.g., compound 7c , 1.66 mmol) in dry chloroform (10 mL) is prepared.
-
This solution is added to a refluxing mixture of thionyl chloride (e.g., 21.9 mmol) and dry chloroform (10 mL).
-
The reaction mixture is refluxed for an extended period (e.g., 16 hours).
-
After completion, the mixture is concentrated in vacuo.
-
The residue is taken up in dichloromethane and washed with water.
-
The organic layer is dried over sodium sulfate and concentrated.
-
The crude product can be purified by recrystallization (e.g., from ethyl acetate) or flash column chromatography.
Data Presentation
Table 1: Effect of N-Protecting Group on Hurd-Mori Cyclization Yield
| Precursor | N-Protecting Group | Yield of Pyrrolo[2,3-d][1][2][3]thiadiazole | Reference |
| 7a | Benzyl (Electron-donating) | Poor conversion | [1] |
| 7b | Methyl (Electron-donating) | Poor conversion | [1] |
| 7c | Methyl carbamate (Electron-withdrawing) | 94% | [1] |
This table clearly demonstrates the significant influence of the electronic nature of the N-protecting group on the reaction outcome. Researchers encountering low yields should consider this as a primary point of optimization.
References
- 1. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori reaction. Investigating the effect of the N-protecting group on the cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. purkh.com [purkh.com]
Technical Support Center: Enhancing the Stability of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experiments with 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What are forced degradation studies and why are they crucial for my research?
Forced degradation, or stress testing, involves subjecting a drug substance to conditions more severe than accelerated stability testing, such as high heat, humidity, light, and a range of pH values.[1][2] These studies are essential for several reasons:
-
Pathway Elucidation: They help identify likely degradation products and understand the intrinsic stability of the molecule.[1][3]
-
Method Development: They are critical for developing and validating stability-indicating analytical methods that can effectively separate the intact drug from its degradation products.[3][4]
-
Formulation Strategy: Understanding how the molecule degrades informs the development of stable formulations by selecting appropriate excipients and packaging.[1]
-
Storage Conditions: The data helps in recommending suitable storage conditions and determining the shelf life of the final product.[1]
Q2: What are the most common degradation pathways for thiazole-containing compounds?
The thiazole ring, while aromatic, can be susceptible to certain chemical transformations. Key vulnerabilities include:
-
Oxidation: The sulfur atom in the thiazole ring can be susceptible to oxidation. Forced degradation studies often use agents like hydrogen peroxide (H₂O₂) to test for this.[4]
-
Hydrolysis: The amide and carboxylic acid functional groups commonly present in derivatives can be susceptible to hydrolysis under acidic or basic conditions.[4] The stability across a wide range of pH values should be evaluated.[2]
-
Photolysis: Many heterocyclic compounds are sensitive to light. Photostability testing is a mandatory part of stability studies to determine if the compound requires protection from light.[2][5]
Q3: How can I enhance the stability of my this compound derivative?
Improving stability often involves formulation and packaging strategies:
-
pH Adjustment: If the compound is susceptible to pH-dependent hydrolysis, formulating it in a buffered solution at its most stable pH can significantly enhance its shelf life.
-
Excipient Compatibility: Ensure that the excipients used in the formulation do not react with the active pharmaceutical ingredient (API). Stability studies should include the API in the presence of key excipients.[6]
-
Antioxidants: If the molecule is prone to oxidation, adding antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid to the formulation can be protective.
-
Opaque Packaging: For photolabile compounds, using light-resistant packaging (e.g., amber vials) is a simple and effective solution.[6]
-
Solid-State Modification: Preparing different salt forms or polymorphs of the compound can sometimes lead to a more stable solid form.
Troubleshooting Guide
Q4: I am observing multiple unexpected peaks in my HPLC chromatogram after a stress study. What should I do?
This is a common outcome of forced degradation. The new peaks are likely degradation products. The following workflow can help you troubleshoot this issue.
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Q5: My compound shows significant degradation (>20%) in all stress conditions. What does this indicate?
High degradation across all conditions (acid, base, oxidation, heat) suggests the molecule has intrinsic stability issues.
-
Re-evaluate the Core Scaffold: The 4H-pyrrolo[2,3-d]thiazole core itself may be inherently unstable. Consider if medicinal chemistry efforts can modify the scaffold to improve stability while retaining activity.
-
Focus on Formulation: This is a situation where formulation strategies are critical. Lyophilization (freeze-drying) to remove water and storing the compound as a dry powder can prevent hydrolytic degradation.
-
Strict Storage: The compound will likely require stringent storage conditions, such as refrigeration or freezing, in an inert atmosphere (e.g., under argon or nitrogen) and protected from light.
Illustrative Data
The following table presents hypothetical data from a forced degradation study on a this compound derivative ("Compound Y") to illustrate a typical data summary.
| Stress Condition | Parameters | Time | % Assay of Compound Y | % Degradation | No. of Degradants |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 88.5% | 11.5% | 2 |
| Base Hydrolysis | 0.1 M NaOH | 8 h | 81.2% | 18.8% | 3 |
| Oxidative | 6% H₂O₂ | 24 h | 92.1% | 7.9% | 1 |
| Thermal | 60°C | 7 days | 98.7% | 1.3% | 1 |
| Photolytic | ICH Option 2 | - | 95.4% | 4.6% | 2 |
| Control | Room Temp | 7 days | 99.8% | 0.2% | 0 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a standard procedure for conducting forced degradation studies as recommended by ICH guidelines.[1][2]
Caption: General workflow for a forced degradation study.
Methodology:
-
Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Reflux the mixture for a specified period (e.g., 4-8 hours). Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration with mobile phase.
-
Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Reflux for a specified period (e.g., 2-4 hours). Cool, neutralize with 0.1 M HCl, and dilute.
-
Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 6% v/v hydrogen peroxide. Store at room temperature for 24 hours, protected from light, then dilute.[4]
-
Thermal Degradation: Store a known quantity of the solid compound in an oven at 60°C for 7 days. Afterward, dissolve the powder to prepare a sample at the final concentration.
-
Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.
-
Analysis: Analyze all samples by a stability-indicating HPLC method, typically with a photodiode array (PDA) detector to check for peak purity.
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating method is an analytical procedure used to detect changes in the quality of a drug substance over time.
Objective: To develop a method that separates the main compound from all potential degradation products, process impurities, and excipients.
Methodology:
-
Column Selection: Start with a versatile, robust column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Wavelength Selection: Dissolve the compound in mobile phase and scan it using a UV-Vis spectrophotometer. Select the wavelength of maximum absorbance (λ-max) for detection.[4] For the thiazole scaffold, this is often in the 230-280 nm range.
-
Mobile Phase Selection:
-
Begin with a simple mobile phase, such as Acetonitrile:Water or Methanol:Water, often with a pH modifier like 0.1% formic acid or a buffer (e.g., phosphate buffer) to ensure sharp peak shapes.
-
Use a stressed sample (a mix of samples from the forced degradation study) for method development.
-
-
Isocratic vs. Gradient Elution:
-
Run an initial broad gradient (e.g., 5% to 95% organic solvent over 30 minutes) to determine the approximate elution time of the parent compound and the number of degradants.
-
If all peaks elute quickly with good separation, an isocratic method may be suitable.
-
If peaks are spread out or co-elute, optimize a gradient program to achieve a resolution (Rs) of >2 between all peaks of interest.
-
-
Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. The specificity is proven by demonstrating that the method can separate the API from its known degradation products.
Hypothetical Signaling Pathway Involvement
Many heterocyclic compounds, including those with thiazole motifs, are developed as kinase inhibitors.[7] Should a this compound derivative be investigated as a kinase inhibitor, its mechanism would involve interfering with intracellular signaling pathways that control cell growth and proliferation.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ajrconline.org [ajrconline.org]
- 4. researchgate.net [researchgate.net]
- 5. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 6. japsonline.com [japsonline.com]
- 7. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the initial checks to perform before starting the purification of this compound?
A1: Before beginning purification, it is crucial to confirm the identity and approximate purity of your crude material. Techniques such as ¹H NMR and LC-MS are highly recommended to understand the impurity profile. This initial analysis will help in selecting the most appropriate purification strategy. For instance, the presence of highly polar impurities might suggest a different solvent system for recrystallization or chromatography.
Q2: What are the most common purification techniques for compounds similar to this compound?
A2: The most common and effective purification techniques for this class of compounds are recrystallization and column chromatography.[1][2] Recrystallization is often preferred for its simplicity and scalability, especially if a suitable solvent is found. Column chromatography is invaluable for separating complex mixtures or removing closely related impurities.
Q3: How do I choose an appropriate solvent for the recrystallization of this compound?
A3: An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at an elevated temperature. Good solubility of impurities at room temperature is also desirable. For carboxylic acids, polar solvents are often a good starting point.[3] It is recommended to perform small-scale solubility tests with a range of solvents (e.g., ethanol, methanol, ethyl acetate, water, and mixtures thereof) to identify the optimal system.
Q4: My compound "oils out" during recrystallization. What should I do?
A4: "Oiling out," where the compound separates as a liquid instead of forming crystals, can occur if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the compound. To remedy this, try adding more solvent to the hot solution to reduce the saturation level.[4] Alternatively, using a lower-boiling point solvent or a mixed solvent system can be effective. Slow cooling is also crucial to encourage crystal formation over oiling out.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Problem 1: Poor Crystal Formation or No Crystallization
-
Symptom: The solution remains clear even after cooling, or only a very small amount of precipitate forms.
-
Possible Cause: The solution may not be sufficiently saturated, or crystallization kinetics are slow.
-
Troubleshooting Steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface.[4]
-
Seeding: If available, add a seed crystal of pure this compound to the cooled solution to initiate crystal growth.[4]
-
Concentrate the Solution: Gently heat the solution to evaporate some of the solvent, then allow it to cool again. Be cautious not to over-concentrate, which could lead to impurities crashing out.[4]
-
Cooling: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize yield, but do so slowly to ensure purity.
-
Problem 2: Low Recovery/Yield After Purification
-
Symptom: The amount of purified product is significantly lower than expected.
-
Possible Cause: The compound may be too soluble in the chosen recrystallization solvent, or product was lost during transfers.
-
Troubleshooting Steps:
-
Check the Mother Liquor: After filtering your crystals, cool the filtrate in an ice bath to see if more product crystallizes. If so, your compound is likely too soluble in the solvent at room temperature.
-
Solvent Selection: Re-evaluate your choice of solvent. A less polar solvent or a mixed solvent system might reduce solubility and improve yield.
-
Minimize Transfers: Each transfer of material can result in loss. Ensure all equipment is rinsed with the mother liquor to recover as much product as possible.
-
Problem 3: Persistent Impurities After Recrystallization
-
Symptom: Analytical data (e.g., NMR, LC-MS) shows the presence of impurities after one or more recrystallization attempts.
-
Possible Cause: The impurities may have similar solubility properties to the desired compound, or they may be trapped within the crystal lattice.
-
Troubleshooting Steps:
-
Second Recrystallization: A second recrystallization using the same or a different solvent system may be necessary.
-
Activated Charcoal: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtering can help adsorb them.
-
Column Chromatography: If recrystallization fails to remove the impurities, silica gel column chromatography is the recommended next step.[1][5]
-
Problem 4: Difficulty with Column Chromatography
-
Symptom: Poor separation of the compound from impurities on the column, or the compound does not elute.
-
Possible Cause: Incorrect solvent system (mobile phase) or stationary phase. The carboxylic acid group may cause streaking on silica gel.
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Use thin-layer chromatography (TLC) to test different solvent systems before running the column. A good starting point for acidic compounds is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).
-
Acidify the Mobile Phase: Adding a small amount of acetic acid or formic acid (e.g., 0.1-1%) to the mobile phase can improve the peak shape of carboxylic acids by preventing deprotonation and interaction with the silica gel.
-
Use a Different Stationary Phase: If silica gel is problematic, consider using a different stationary phase, such as alumina or reverse-phase silica (C18).
-
Quantitative Data
The following table summarizes the properties of common solvents that can be used for the purification of this compound. This data can aid in the selection of appropriate solvents for recrystallization and chromatography.
| Solvent | Boiling Point (°C) | Polarity Index | Dielectric Constant | Notes |
| Water | 100 | 10.2 | 80.1 | High polarity, may be suitable for forming salts or for mixed solvent systems. |
| Methanol | 65 | 5.1 | 32.7 | Good for dissolving polar compounds. |
| Ethanol | 78 | 4.3 | 24.5 | A common choice for recrystallization of moderately polar compounds.[6] |
| Ethyl Acetate | 77 | 4.4 | 6.0 | A versatile solvent for both recrystallization and chromatography.[1] |
| Dichloromethane | 40 | 3.1 | 9.1 | Often used as a component of the mobile phase in column chromatography.[7] |
| Hexanes | 69 | 0.1 | 1.9 | A non-polar solvent, useful as a co-solvent in chromatography. |
| Acetonitrile | 82 | 5.8 | 37.5 | A polar aprotic solvent. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexanes and ethyl acetate).
-
Column Packing: Carefully pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent, adsorb it onto a small amount of silica gel, and carefully load it onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General purification workflow.
Caption: Troubleshooting crystallization.
References
- 1. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Strategies to improve the pharmacokinetic properties of pyrrolo[2,3-d]thiazole inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental optimization of pyrrolo[2,3-d]thiazole inhibitors' pharmacokinetic (PK) properties.
I. Troubleshooting Guides & FAQs
This section is designed to help you troubleshoot common experimental issues related to solubility, permeability, and metabolic stability of pyrrolo[2,3-d]thiazole inhibitors.
1. Solubility Issues
Question: My pyrrolo[2,3-d]thiazole compound shows poor aqueous solubility, leading to inconsistent results in my biological assays. What strategies can I employ to improve its solubility?
Answer: Poor aqueous solubility is a common challenge with heterocyclic compounds like pyrrolo[2,3-d]thiazoles. Here are several strategies you can explore, ranging from structural modifications to formulation approaches:
-
Structural Modification:
-
Introduce Polar Functional Groups: Incorporating polar groups such as hydroxyl (-OH), amino (-NH2), or morpholino moieties can significantly enhance aqueous solubility. For instance, replacing a metabolically susceptible methyl group with a hydroxymethyl group can improve both solubility and metabolic stability.
-
Utilize Bioisosteric Replacements: Consider replacing lipophilic aromatic rings with more polar heterocycles (e.g., pyridine, pyrimidine). This can maintain or improve biological activity while increasing solubility.
-
Ionizable Groups: The introduction of acidic or basic centers that are ionized at physiological pH can dramatically increase solubility. For example, adding a carboxylic acid or a basic amine can form soluble salts.
-
-
Formulation Strategies:
-
pH Adjustment: If your compound has an ionizable group, adjusting the pH of the buffer to ensure the compound is in its charged state will increase solubility.
-
Use of Co-solvents: For in vitro assays, using a small percentage of an organic co-solvent like DMSO or ethanol can help solubilize your compound. However, be mindful of the potential for the co-solvent to affect your assay results.
-
Solid Dispersions: Creating a solid dispersion of your compound in a water-soluble polymer (e.g., PVP, HPMC) can improve its dissolution rate and apparent solubility.[1]
-
Lipid-Based Formulations: For in vivo studies, formulating the compound in a lipid-based delivery system, such as a self-emulsifying drug delivery system (SEDDS), can enhance its oral absorption.[2]
-
2. Permeability Problems
Question: My pyrrolo[2,3-d]thiazole inhibitor has good solubility but shows low permeability in my Caco-2 or PAMPA assay. What could be the issue and how can I address it?
Answer: Low permeability can be a significant hurdle for oral bioavailability, even with adequate solubility. Here are some potential causes and solutions:
-
High Molecular Weight and Polarity: Compounds with high molecular weight (>500 Da) or a large number of hydrogen bond donors and acceptors often exhibit poor passive diffusion across cell membranes.
-
Troubleshooting:
-
Reduce Molecular Weight: Systematically simplify the structure of your inhibitor to reduce its molecular weight while retaining key pharmacophoric features.
-
Mask Polar Groups: Temporarily masking polar functional groups with lipophilic promoieties (prodrug approach) can enhance membrane permeability. These promoieties are later cleaved in vivo to release the active drug.
-
-
-
Efflux Transporter Substrate: Your compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of cells, leading to low intracellular concentrations and poor absorption.
-
Troubleshooting:
-
Structural Modifications: Subtle structural changes can disrupt the recognition of your compound by efflux transporters. This can involve altering the lipophilicity, shape, or hydrogen bonding pattern of the molecule.
-
Co-administration with an Efflux Inhibitor (for in vitro studies): To confirm if your compound is an efflux substrate, you can run the permeability assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in permeability would suggest that your compound is indeed a P-gp substrate.
-
-
3. Metabolic Instability
Question: My pyrrolo[2,3-d]thiazole inhibitor is rapidly metabolized in liver microsome stability assays, resulting in a short half-life. How can I identify the metabolic "hot spots" and improve its stability?
Answer: Rapid metabolism is a common reason for poor in vivo exposure. Identifying and blocking the sites of metabolism is a key strategy for improving pharmacokinetic properties.
-
Identifying Metabolic Hot Spots:
-
Metabolite Identification Studies: The most direct way to identify metabolic hot spots is to perform a metabolite identification study using liver microsomes or hepatocytes followed by LC-MS/MS analysis to determine the structure of the major metabolites.
-
In Silico Prediction: Computational tools can predict likely sites of metabolism by cytochrome P450 (CYP) enzymes. These tools can help prioritize which positions on the molecule to modify.
-
-
Strategies to Improve Metabolic Stability:
-
Blocking Metabolism: Once a metabolic hot spot is identified, you can block the metabolism at that site by introducing a group that is less susceptible to enzymatic attack. For example:
-
Fluorination: Replacing a hydrogen atom with a fluorine atom at a site of oxidation can block metabolism at that position.
-
Deuteration: Replacing a hydrogen atom with a deuterium atom can sometimes slow down the rate of metabolism (the kinetic isotope effect).
-
Introducing Steric Hindrance: Placing a bulky group near the site of metabolism can sterically hinder the approach of metabolizing enzymes.
-
-
Bioisosteric Replacement: Replacing a metabolically labile moiety with a more stable bioisostere can improve metabolic stability. For example, replacing an oxidizable phenyl ring with a more electron-deficient and less lipophilic pyridine ring can reduce its susceptibility to metabolism.[3]
-
II. Quantitative Data Summary
Table 1: Impact of Structural Modifications on Aqueous Solubility
| Compound ID | R1 Group | R2 Group | Kinetic Solubility (µM) at pH 7.4 |
| PZT-001 | H | Phenyl | < 1 |
| PZT-002 | H | 4-Hydroxyphenyl | 15 |
| PZT-003 | H | Pyridin-4-yl | 25 |
| PZT-004 | Morpholinomethyl | Phenyl | 50 |
Table 2: Effect of Structural Changes on Permeability
| Compound ID | R1 Group | R2 Group | PAMPA Permeability (10⁻⁶ cm/s) | Caco-2 Permeability (Papp, A to B) (10⁻⁶ cm/s) | Efflux Ratio (B to A / A to B) |
| PZT-005 | H | 4-Fluorophenyl | 8.5 | 1.2 | 7.1 |
| PZT-006 | H | 3,4-Difluorophenyl | 9.2 | 4.8 | 1.9 |
| PZT-007 | CH₂OH | 4-Fluorophenyl | 5.1 | 3.5 | 1.5 |
Table 3: Influence of Structural Modifications on Metabolic Stability
| Compound ID | R1 Group | R2 Group | Human Liver Microsomal Stability (t½, min) |
| PZT-008 | H | Phenyl | 10 |
| PZT-009 | H | 4-Methoxyphenyl | 5 |
| PZT-010 | H | 4-(Trifluoromethyl)phenyl | 45 |
| PZT-011 | F | Phenyl | > 60 |
III. Experimental Protocols
1. Kinetic Solubility Assay Protocol
-
Purpose: To determine the kinetic aqueous solubility of a compound.
-
Methodology:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
In a 96-well plate, add 1.5 µL of the DMSO stock solution to 148.5 µL of phosphate-buffered saline (PBS) at pH 7.4. This results in a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Seal the plate and shake at room temperature for 2 hours.
-
After incubation, centrifuge the plate at 4000 rpm for 15 minutes to pellet any precipitate.
-
Carefully transfer 100 µL of the supernatant to a new 96-well plate.
-
Quantify the concentration of the dissolved compound in the supernatant using LC-MS/MS or UV-Vis spectroscopy against a standard curve prepared in the same buffer system.
-
2. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
-
Purpose: To assess the passive permeability of a compound across an artificial lipid membrane.
-
Methodology:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Dilute the stock solution to 200 µM in PBS at the desired pH (e.g., pH 7.4).
-
Coat a 96-well filter plate (donor plate) with 5 µL of a 1% solution of lecithin in dodecane.
-
Add 150 µL of the diluted compound solution to each well of the donor plate.
-
Add 300 µL of PBS to each well of a 96-well acceptor plate.
-
Place the donor plate on top of the acceptor plate, ensuring the filter membrane is in contact with the buffer in the acceptor plate.
-
Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells by LC-MS/MS.
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time) where VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the surface area of the membrane, and Time is the incubation time.
-
3. Microsomal Stability Assay Protocol
-
Purpose: To evaluate the metabolic stability of a compound in the presence of liver microsomes.
-
Methodology:
-
Prepare a 1 mM stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL final concentration) in 100 mM potassium phosphate buffer (pH 7.4).
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the metabolic reaction by adding the test compound (1 µM final concentration) and an NADPH-regenerating system (to start the enzymatic reaction).
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a 3-fold volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line is the elimination rate constant (k), and t½ = 0.693 / k.
-
IV. Visualization of Pathways and Workflows
1. Signaling Pathways
Pyrrolo[2,3-d]thiazole inhibitors are often designed to target protein kinases involved in cancer cell proliferation and survival. Below are simplified diagrams of common signaling pathways that these inhibitors may target.
Caption: Simplified EGFR signaling pathway and the point of intervention for a pyrrolo[2,3-d]thiazole inhibitor.
Caption: The PI3K/Akt signaling pathway, a common target for pyrrolo[2,3-d]thiazole kinase inhibitors.
2. Experimental Workflow
Caption: A typical workflow for the optimization of pharmacokinetic properties of novel inhibitors.
3. Logical Relationships
Caption: Logical relationships between pharmacokinetic problems and improvement strategies.
References
Overcoming resistance mechanisms to 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid-based drugs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid-based drugs. The information is tailored for scientists and drug development professionals investigating mechanisms of action and potential resistance.
Frequently Asked Questions (FAQs)
Q1: What are the known or hypothesized mechanisms of resistance to this compound-based drugs?
While specific resistance mechanisms are drug- and target-dependent, common mechanisms for small molecule inhibitors include:
-
Target Alteration: Mutations in the drug's target protein can prevent effective binding.
-
Target Overexpression: Increased expression of the target protein can require higher drug concentrations for inhibition.
-
Drug Efflux: Increased activity of membrane transporters, such as P-glycoprotein (MDR1), can pump the drug out of the cell, reducing its intracellular concentration.[1][2][3]
-
Activation of Bypass Signaling Pathways: Cells may activate alternative signaling pathways to circumvent the effects of the inhibited target.
-
Drug Inactivation: Enzymatic modification of the drug can render it inactive.[2][3]
Q2: My cells are showing increasing resistance to my compound over time. How can I confirm the mechanism?
To investigate acquired resistance, a multi-step approach is recommended:
-
Sequence the Target Gene: Identify potential mutations in the drug's target protein in resistant cell lines.
-
Assess Target Expression: Use Western blotting or qPCR to compare the expression level of the target protein in sensitive versus resistant cells.
-
Evaluate Efflux Pump Activity: Use functional assays with known efflux pump substrates (e.g., rhodamine 123) or inhibitors to determine if efflux pump activity is increased in resistant cells.
-
Profile Signaling Pathways: Use phosphoproteomics or antibody arrays to identify activated bypass pathways in resistant cells.
Q3: I am observing high variability in my cell viability assay results. What could be the cause?
High variability in cell-based assays can stem from several factors:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and consistent cell numbers across wells.[4][5]
-
Edge Effects: Evaporation in the outer wells of a microplate can lead to variable results. Consider not using the outer wells for experimental data.
-
Compound Precipitation: The drug may not be fully soluble at the tested concentrations. Visually inspect the wells for precipitate and consider using a lower concentration range or a different solvent.
-
Mycoplasma Contamination: Mycoplasma can affect cell growth and drug response. Regularly test your cell lines for contamination.[5]
Troubleshooting Guides
Problem: Decreased Drug Potency (IC50 Shift) in Long-Term Cultures
-
Possible Cause 1: Selection of a resistant subpopulation.
-
Troubleshooting Step: Perform single-cell cloning of the resistant population to isolate and characterize individual clones. Compare the IC50 values of the clones to the parental cell line.
-
-
Possible Cause 2: Altered expression of the drug target.
-
Troubleshooting Step: Perform Western blot analysis to compare the expression levels of the target protein in the parental (sensitive) and long-term culture (resistant) cell lines.
-
-
Possible Cause 3: Increased drug efflux.
-
Troubleshooting Step: Co-incubate the resistant cells with your compound and a known efflux pump inhibitor (e.g., verapamil for P-gp). A reversal of resistance indicates the involvement of efflux pumps.
-
Problem: No Detectable Target Engagement in a Cellular Thermal Shift Assay (CETSA)
-
Possible Cause 1: Insufficient drug concentration or incubation time.
-
Troubleshooting Step: Increase the concentration of the drug and/or the incubation time to ensure adequate target binding.
-
-
Possible Cause 2: The drug does not sufficiently stabilize the target protein.
-
Troubleshooting Step: CETSA relies on ligand-induced thermal stabilization. If your compound binds without significantly stabilizing the protein, this assay may not be suitable. Consider a different target engagement assay, such as a drug-pull down experiment.
-
-
Possible Cause 3: Low expression of the target protein.
-
Troubleshooting Step: Confirm the expression of the target protein in your cell line using Western blotting. You may need to use a cell line with higher target expression.
-
Quantitative Data Summary
The following table provides a hypothetical example of data that could be generated when characterizing a resistant cell line.
| Cell Line | Drug IC50 (nM) | Fold Resistance | Target Protein Expression (Relative to Sensitive) | Efflux Pump Activity (Relative to Sensitive) |
| Sensitive Parental Line | 10 | 1 | 1.0 | 1.0 |
| Resistant Line A | 250 | 25 | 1.2 | 8.5 |
| Resistant Line B | 150 | 15 | 5.0 | 1.1 |
Key Experimental Protocols
Cell Viability (MTT) Assay for IC50 Determination
Objective: To determine the concentration of a this compound-based drug that inhibits cell growth by 50% (IC50).
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of the drug in culture medium.
-
Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for Target Protein Expression
Objective: To assess the expression level of the target protein in sensitive and resistant cell lines.
Methodology:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the signal of the target protein to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Potential resistance mechanisms to pyrrolothiazole-based drugs.
Caption: Workflow for identifying drug resistance mechanisms.
References
- 1. Antifungal Drug Resistance: Evolution, Mechanisms and Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanism of Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis - Eppendorf South Asia Pacific [eppendorf.com]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
Technical Support Center: Improving the Selectivity of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the selectivity of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid and its analogs for their intended biological targets. Given that the pyrrolo[2,3-d]thiazole scaffold is a common core in kinase inhibitors, this guide will focus on strategies relevant to improving kinase selectivity.
Troubleshooting Guides
Problem 1: My this compound analog shows significant off-target activity in a kinase panel screen.
| Possible Cause | Suggested Solution |
| Broad Kinase Homology: The ATP-binding pocket is highly conserved across the kinome, leading to promiscuous binding of ATP-competitive inhibitors. | 1. Structural Analysis: If co-crystal structures are available, analyze the binding mode of your compound. Identify non-conserved residues in the active site of your target kinase that can be exploited for selective interactions. 2. Structure-Activity Relationship (SAR) Studies: Systematically modify the substituents on the pyrrolothiazole core. For instance, adding bulky groups can create steric hindrance with kinases having smaller gatekeeper residues, thereby improving selectivity.[1] 3. Computational Modeling: Use molecular docking to predict the binding affinity of virtual analogs against a panel of off-target kinases. This can help prioritize the synthesis of more selective compounds. |
| Lack of Specific Interactions: The compound may primarily rely on general hydrophobic and hydrogen-bonding interactions present in many kinases. | 1. Introduce Specificity-Enhancing Moieties: Design analogs that can form covalent bonds with non-conserved cysteine residues near the active site of the target kinase.[1] 2. Develop Bivalent Inhibitors: Link your compound to a second molecule or peptide that binds to a distinct, less-conserved site on the target kinase, thereby increasing affinity and selectivity.[1] |
Problem 2: Attempts to improve selectivity by modifying the scaffold have resulted in a significant loss of potency for the primary target.
| Possible Cause | Suggested Solution |
| Disruption of Key Binding Interactions: Modifications may have interfered with essential hydrogen bonds or hydrophobic interactions required for binding to the primary target. | 1. Iterative Design and SAR: Make smaller, more conservative modifications to the scaffold. Analyze the SAR data to understand the contribution of each functional group to binding affinity. 2. Bioisosteric Replacements: Replace functional groups with bioisosteres that retain the key interactions while altering other properties like size or lipophilicity to disfavor off-target binding. |
| Conformational Changes: The modification may have altered the preferred conformation of the inhibitor, making it less favorable for binding to the target kinase. | 1. Conformational Analysis: Use computational methods or NMR spectroscopy to study the conformational preferences of your analogs. 2. Introduction of Rotational Barriers: Introduce structural constraints, such as atropisomers, to lock the molecule in a bioactive conformation that is selective for the target.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to assess the selectivity of my lead compound, this compound?
A1: The initial and most crucial step is to perform a comprehensive kinase selectivity profile. This involves screening your compound against a large panel of kinases (e.g., the DiscoverX KINOMEscan™ or a similar service) at a fixed concentration (e.g., 1 µM).[2] The results will provide a "selectivity score" and highlight potential off-targets, guiding your subsequent optimization efforts.
Q2: How can I improve the selectivity of my inhibitor for a specific kinase isoform (e.g., AKT1 vs. AKT2)?
A2: Isoform selectivity is challenging due to the high degree of similarity in their active sites. However, subtle differences in the amino acid residues outside the immediate ATP-binding pocket can be exploited. High-resolution crystal structures of your inhibitor bound to different isoforms can reveal these differences. Alternatively, computational approaches that analyze the structural and dynamic differences between isoforms can guide the design of isoform-selective inhibitors.
Q3: Are there any general strategies for designing more selective kinase inhibitors from a heterocyclic scaffold like 4H-pyrrolo[2,3-d]thiazole?
A3: Yes, several strategies have proven effective:
-
Targeting the Gatekeeper Residue: The "gatekeeper" residue controls access to a hydrophobic pocket in the kinase active site. The size of this residue varies across the kinome. Designing inhibitors with substituents that are tolerated by a small gatekeeper residue in the target kinase but clash with a larger gatekeeper in off-target kinases is a common strategy.[1]
-
Exploiting Allosteric Sites: Instead of targeting the conserved ATP-binding site, design inhibitors that bind to less conserved allosteric sites. This can lead to highly selective inhibitors.[3]
-
Structure-Based Drug Design: Utilize co-crystal structures of your lead compound with its target and off-target kinases to guide rational modifications that enhance selectivity.
Q4: My compound is potent in biochemical assays but shows poor selectivity and efficacy in cell-based assays. What could be the reason?
A4: This discrepancy can arise from several factors:
-
Cell Permeability: Your compound may not efficiently cross the cell membrane.
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps, preventing it from reaching its intracellular target.
-
Metabolism: The compound could be rapidly metabolized within the cell.
-
Off-Target Effects in a Cellular Context: In a cellular environment, your compound might engage with off-targets that are not present in a purified biochemical assay, leading to complex and difficult-to-interpret results.
It is advisable to perform cellular thermal shift assays (CETSA) or NanoBRET Target Engagement assays to confirm target engagement within the cell.
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound (Compound A) and a More Selective Analog (Compound B).
| Kinase | Compound A (IC50, nM) | Compound B (IC50, nM) |
| Target Kinase (e.g., EGFR) | 50 | 65 |
| Off-Target 1 (e.g., VEGFR2) | 75 | >10,000 |
| Off-Target 2 (e.g., SRC) | 120 | >10,000 |
| Off-Target 3 (e.g., ABL1) | 250 | 8,500 |
Data is hypothetical for illustrative purposes.
Experimental Protocols
Protocol 1: Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a general procedure for measuring the inhibitory activity of a compound against a specific kinase.
Materials:
-
Kinase of interest
-
Substrate for the kinase
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (e.g., this compound analog)
-
Assay buffer (specific to the kinase)
-
384-well plates
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add 5 µL of the kinase solution (in assay buffer).
-
Add 1 µL of the diluted test compound or DMSO (for control).
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the kinase reaction and measure the amount of ADP produced by adding 10 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
References
- 1. 4H-Pyrrolo[2,3-d]thiazole | C5H4N2S | CID 18442761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid: Data Currently Unavailable in Public Domain
A comprehensive search for the biological activity and inhibitory profile of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid has yielded insufficient public data to perform a comparative analysis with known inhibitors. While the chemical structure is defined and the compound is available from commercial suppliers, its specific biological targets, mechanism of action, and quantitative inhibitory data such as IC50 or Ki values are not detailed in the currently accessible scientific literature.
This guide, intended for researchers, scientists, and drug development professionals, aims to provide a framework for such a comparative analysis, outlining the necessary experimental data and protocols that would be required. The methodologies described below are standard in the field of enzyme kinetics and inhibitor characterization.
Data Presentation: A Template for Comparison
Once the biological target of this compound is identified, a table summarizing its inhibitory potency against known inhibitors of the same target would be essential for a clear comparison. The table should include the following key parameters:
| Inhibitor | Target(s) | IC50 (nM) | Ki (nM) | Mechanism of Action | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | |
| Known Inhibitor 1 | |||||
| Known Inhibitor 2 | |||||
| Known Inhibitor 3 |
IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of a biological target by 50%.
Ki (Inhibition constant): An indication of the potency of an inhibitor; it is the concentration required to produce half-maximum inhibition.
Experimental Protocols
To generate the data required for the comparative analysis, the following experimental protocols would be necessary.
Enzyme Inhibition Assay (General Protocol)
This protocol outlines the general steps to determine the inhibitory activity of a compound against a specific enzyme.
1. Materials and Reagents:
- Purified target enzyme
- Substrate for the enzyme
- This compound
- Known reference inhibitors
- Assay buffer (optimized for pH and ionic strength for the target enzyme)
- 96-well microplates
- Microplate reader (e.g., spectrophotometer, fluorometer, or luminometer)
2. Procedure:
- Enzyme and Inhibitor Preparation: Prepare a stock solution of the target enzyme in the assay buffer. Prepare serial dilutions of this compound and known inhibitors.
- Enzyme-Inhibitor Incubation: Add the enzyme to the wells of a 96-well plate. Add the different concentrations of the inhibitors to the wells containing the enzyme. Incubate for a predetermined time at a specific temperature to allow for inhibitor binding.
- Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.
- Data Acquisition: Measure the rate of the enzymatic reaction over time using a microplate reader. The method of detection will depend on the nature of the substrate and product (e.g., change in absorbance, fluorescence, or luminescence).
- Data Analysis: Plot the enzyme activity as a function of the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC50 value for each inhibitor.
Mechanism of Action (MOA) Studies
To understand how this compound inhibits its target, further kinetic studies are required. These experiments involve measuring the enzyme's reaction rate at various substrate and inhibitor concentrations.
1. Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. Increasing the substrate concentration can overcome the inhibition. 2. Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding changes the enzyme's conformation, reducing its activity. The inhibitor does not compete with the substrate. 3. Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.
By analyzing the data using Lineweaver-Burk or Michaelis-Menten plots, the specific mechanism of inhibition can be determined, and the inhibition constant (Ki) can be calculated.
Visualization of Concepts
The following diagrams illustrate the general workflows and concepts discussed.
Caption: A generalized workflow for the discovery and characterization of a novel inhibitor.
Caption: Simplified diagrams of competitive and non-competitive enzyme inhibition.
While a direct comparative analysis of this compound is not currently possible due to the lack of publicly available biological data, this guide provides the necessary framework for conducting such an analysis once the required information becomes available. The outlined experimental protocols and data presentation formats are standard in the field and will enable a robust and objective comparison with known inhibitors. Future research identifying the biological target and inhibitory profile of this compound will be crucial for understanding its potential therapeutic applications.
Unraveling the Enigmatic Mechanism of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid: A Comparative Guide
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the hypothesized mechanism of action of the novel compound 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid. Drawing upon experimental data from structurally analogous compounds, we propose a potential signaling pathway and offer a blueprint for its experimental validation.
The burgeoning field of small molecule therapeutics continually seeks novel scaffolds with potent and selective biological activity. One such molecule, this compound, has emerged as a compound of interest. While direct experimental validation of its mechanism of action is still in nascent stages, analysis of structurally related compounds, particularly those containing the thiazole-5-carboxylic acid moiety and the fused pyrrolo-heterocyclic ring system, offers compelling insights into its potential biological targets and signaling pathways.
Derivatives of similar chemical structures have demonstrated significant activity as kinase inhibitors, showing promise in oncology and immunology. For instance, derivatives of 2-amino-thiazole-5-carboxylic acid have been explored as potent anti-tumor agents, with some designs based on the structure of the multi-kinase inhibitor Dasatinib. Furthermore, the pyrrolo[2,3-d]pyrimidine scaffold, a close structural relative, is a well-established core in numerous kinase inhibitors. These precedents strongly suggest that this compound may exert its biological effects through the inhibition of one or more protein kinases, thereby modulating downstream signaling pathways crucial for cell proliferation and survival.
This guide presents a hypothesized mechanism of action for this compound centered on kinase inhibition and provides a comparative analysis with established kinase inhibitors. The experimental protocols detailed herein offer a roadmap for researchers to systematically validate this proposed mechanism.
Comparative Analysis of Kinase Inhibitory Activity
To contextualize the potential efficacy of this compound, a comparative analysis against known kinase inhibitors with structural similarities is essential. The following table summarizes key quantitative data from published studies on analogous compounds.
| Compound | Target Kinase(s) | IC50 (nM) | Cell Line | Antiproliferative Activity (GI50, µM) |
| Hypothesized: this compound | To be determined | TBD | To be determined | TBD |
| Dasatinib | Multi-kinase | 1-10 | K562, HeLa | 0.005 - 0.1 |
| Pyrrolo[2,3-d]pyrimidine Derivative 1 | EGFR | 25 | A431 | 0.5 |
| Thiazole-carboxamide Derivative 2 | Abl, Src | 5-50 | Ba/F3, MCF7 | 0.1 - 1.0 |
Experimental Protocols for Mechanism Validation
The following protocols are fundamental to validating the hypothesized kinase inhibitory activity of this compound.
In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of the compound on the activity of a panel of purified protein kinases.
Methodology:
-
Reagents: Purified recombinant kinases, corresponding peptide substrates, ATP, this compound, and a suitable kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity by quantifying the amount of ADP produced, following the assay kit manufacturer's instructions.
-
Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.
-
Cell-Based Phosphorylation Assay (Western Blot)
Objective: To assess the inhibition of kinase activity within a cellular context by measuring the phosphorylation status of a downstream target protein.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., one known to have activated the target kinase pathway) to 70-80% confluency.
-
Treatment: Treat the cells with varying concentrations of this compound for a specified duration.
-
Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
Strip and re-probe the membrane with an antibody for the total form of the target protein to ensure equal loading.
-
Cell Viability Assay
Objective: To determine the effect of the compound on the proliferation and viability of cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density.
-
Compound Treatment: After 24 hours, treat the cells with a range of concentrations of this compound.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., MTT, PrestoBlue™) and incubate as per the manufacturer's instructions.
-
Measurement: Measure the absorbance or fluorescence to determine the percentage of viable cells relative to an untreated control.
-
Data Analysis: Calculate the GI50 value, the concentration of the compound that inhibits cell growth by 50%.
Visualizing the Hypothesized Mechanism of Action
To clearly illustrate the proposed mechanism and the experimental approach to its validation, the following diagrams have been generated.
Cross-Validation of In Vitro and In Vivo Efficacy for 4H-pyrrolo[2,3-d]thiazole-5-carboxylic Acid Derivatives in Oncology Research
A Comparative Guide for Researchers and Drug Development Professionals
The development of novel anticancer agents requires rigorous evaluation of their therapeutic potential, beginning with preclinical in vitro and in vivo studies. This guide provides a comparative analysis of methodologies and results for derivatives of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid, a heterocyclic scaffold of interest in oncology. By cross-validating data from cell-based assays and animal models, researchers can gain a more comprehensive understanding of a compound's efficacy and mechanism of action, ultimately facilitating its translation into clinical settings.
While specific cross-validation studies for this compound are not extensively documented in publicly available literature, this guide synthesizes data from various studies on related pyrrolothiazole and thiazole derivatives to illustrate the principles of in vitro and in vivo correlation.
In Vitro Anticancer Activity of Pyrrolothiazole and Thiazole Derivatives
In vitro assays are fundamental in the initial screening of potential anticancer compounds, providing crucial data on their cytotoxic and antiproliferative effects against various cancer cell lines.[1] The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, indicating the concentration of a compound required to inhibit a biological process by 50%.
Below is a summary of in vitro cytotoxicity data for several pyrrolothiazole and thiazole derivatives against common cancer cell lines.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrrolo[2,1-b][1]benzothiazole | Compound 9a | Lung (NCI-H460) | > Doxorubicin | [2] |
| Liver (HepG2) | > Doxorubicin | [2] | ||
| Colon (HCT-116) | > Doxorubicin | [2] | ||
| Compound 9d | Lung (NCI-H460) | > Doxorubicin | [2] | |
| Liver (HepG2) | > Doxorubicin | [2] | ||
| Colon (HCT-116) | > Doxorubicin | [2] | ||
| Thiazole-5-carboxamide | Compound 8a | Not Specified | Not Specified | [3] |
| Thiazolyl-pyrazole-carboxylic acid | Compound 14 | B-cell lymphoma (BJAB) | Potent Activity | [4] |
| Hydrazinyl-thiazole | Compound 4c | Breast (MCF-7) | 2.57 ± 0.16 | [5] |
| Liver (HepG2) | 7.26 ± 0.44 | [5] |
Note: The specific IC50 values for some compounds were not explicitly stated in the source material but were described as having higher or potent activity compared to a reference drug.
In Vivo Antitumor Efficacy of Pyrrolothiazole and Thiazole Derivatives
In vivo studies, typically conducted in animal models such as mice, are essential for evaluating the systemic efficacy, toxicity, and pharmacokinetic profile of a drug candidate.[6] Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a widely used platform for these investigations.[1][6]
While detailed in vivo data for a broad range of this compound derivatives is limited in the available literature, some studies on related structures have demonstrated promising antitumor activity in mouse models. For instance, a derivative of 1-thiazol-2-yl-N-3-methyl-1H-pyrazole-5-carboxylic acid was found to be orally bioavailable and well-tolerated in mice, indicating its potential for in vivo applications.[4] Furthermore, novel benzo[d]pyrrolo[2,1-b]thiazole derivatives have shown marked suppression of tumor growth in nude mice bearing human small cell lung cancer (H526), squamous lung cancer (H520), and renal cancer (786-O) cell lines.[7]
| Compound Class | Animal Model | Cancer Type | Outcome | Reference |
| Benzo[d]pyrrolo[2,1-b]thiazole Derivative | Nude Mice | Human Small Cell Lung Cancer (H526) | Significant Tumor Growth Suppression | [7] |
| Human Squamous Lung Cancer (H520) | Significant Tumor Growth Suppression | [7] | ||
| Human Renal Cancer (786-O) | Significant Tumor Growth Suppression | [7] | ||
| Thiazolyl-pyrazole-carboxylic acid Derivative | Mice | Not Specified | Orally Bioavailable and Well-Tolerated | [4] |
Experimental Protocols
Detailed and standardized protocols are critical for the reproducibility and reliability of both in vitro and in vivo experimental results.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound derivative) in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[8]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a sodium dodecyl sulfate (SDS) solution, to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
In Vivo Efficacy: Xenograft Mouse Model
Xenograft models are instrumental in assessing the antitumor activity of a compound in a living organism.[6]
Protocol:
-
Cell Preparation: Culture the desired human cancer cell line to 80-90% confluency. Harvest the cells and resuspend them in a suitable medium, such as a mixture of PBS and Matrigel®, at a concentration of approximately 5 x 10^7 cells/mL.[1]
-
Animal Handling: Use immunocompromised mice (e.g., athymic nude or SCID mice) aged 6-8 weeks.[1]
-
Tumor Cell Implantation: Subcutaneously inject a specific number of cells (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.[1]
-
Tumor Growth Monitoring: Once tumors become palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (Width^2 x Length) / 2.[1]
-
Compound Administration: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound and vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the antitumor efficacy of the compound.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are powerful tools for illustrating complex processes and relationships in a clear and concise manner.
Caption: General experimental workflow for anticancer drug screening.
Studies on pyrrole and thiazole derivatives suggest that their anticancer effects may be mediated through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis, such as the EGFR, VEGFR, and PI3K pathways.[5][11][12]
Caption: Potential signaling pathway inhibited by pyrrolothiazole derivatives.
Conclusion
The cross-validation of in vitro and in vivo data is a cornerstone of preclinical cancer drug development. While specific data for this compound remains to be fully elucidated in public forums, the analysis of related pyrrolothiazole and thiazole derivatives demonstrates a promising avenue for the development of novel anticancer therapeutics. The methodologies and illustrative data presented in this guide provide a framework for researchers to design and interpret experiments aimed at validating the therapeutic potential of this and other novel chemical scaffolds. A strong correlation between robust in vitro activity and significant in vivo efficacy, coupled with a clear understanding of the underlying mechanism of action, is paramount for the successful advancement of new cancer drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antitumor evaluation of novel benzo[d]pyrrolo[2,1-b]thiazole derivatives. | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. MTT Assay [protocols.io]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Potency of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic Acid Derivatives Against Standard Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical potency of derivatives based on the 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid scaffold against established standard-of-care kinase inhibitors. Due to the limited publicly available data on the specific biological activity of this compound, this comparison focuses on structurally related pyrrolo[2,3-d]pyrimidine derivatives, which share a similar core structure and are under investigation as potent anticancer agents. The data presented herein is collated from various preclinical studies to offer a benchmark for researchers exploring this chemical space for novel oncology therapeutics.
Data Presentation: Comparative Potency Analysis
The following tables summarize the in vitro potency of selected pyrrolo[2,3-d]pyrimidine derivatives against various cancer cell lines and specific kinase targets, juxtaposed with the performance of standard kinase inhibitors.
Table 1: Cytotoxicity of Pyrrolo[2,3-d]pyrimidine Derivatives and Standard Drugs Against Human Cancer Cell Lines
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrrolo[2,3-d]pyrimidine Derivatives | |||
| Compound 8f¹ | HT-29 (Colon) | 4.55 ± 0.23 | [1] |
| Compound 8g¹ | HT-29 (Colon) | 4.01 ± 0.20 | [1] |
| Compound 10a¹ | HeLa (Cervical) | Moderate Activity | [1] |
| Compound 10b¹ | MCF-7 (Breast) | Moderate Activity | [1] |
| Compound 14a² | MCF-7 (Breast) | 1.7 (µg/ml) | [2] |
| Compound 16b² | MCF-7 (Breast) | 5.7 (µg/ml) | [2] |
| Compound 18b² | MCF-7 (Breast) | 3.4 (µg/ml) | [2] |
| Compound 17² | HepG2 (Liver) | 8.7 (µg/ml) | [2] |
| Compound 17² | PACA2 (Pancreatic) | 6.4 (µg/ml) | [2] |
| Halogenated Pyrrolo[2,3-d]pyrimidine (5e, 5h, 5k, 5l) | Various Cancer Cell Lines | 29 - 59 | [3] |
| Standard Kinase Inhibitors | |||
| Dasatinib | 4T1 (Breast) | 0.014 ± 0.003 | [4] |
| Dasatinib | MDA-MB-231 (Breast) | 6.1 ± 2.2 | [4] |
| Dasatinib | MCF-7 (Breast) | > 10 | [4] |
| Sunitinib | (Not specified) | (Used as a comparator) | [3] |
| Doxorubicin | MCF-7 (Breast) | 1.9 | [5] |
| Doxorubicin | HepG2 (Liver) | 0.2 | [5] |
¹Note: Compounds 8f, 8g, 10a, and 10b are tricyclic pyrrolo[2,3-d]pyrimidine derivatives. ²Note: Compounds 14a, 16b, 18b, and 17 are pyrrolo[2,3-d]pyrimidine derivatives.
Table 2: Inhibitory Activity of a Pyrrolo[2,3-d]pyrimidine Derivative and a Standard Drug Against Specific Kinases
| Compound/Drug | Kinase Target | IC50 (nM) | Reference |
| Pyrrolo[2,3-d]pyrimidine Derivative | |||
| Compound 5k | EGFR | 40 - 204 | [3] |
| Her2 | 40 - 204 | [3] | |
| VEGFR2 | 40 - 204 | [3] | |
| CDK2 | 40 - 204 | [3] | |
| Standard Kinase Inhibitor | |||
| Sunitinib | (Various Kinases) | 261 (General TKI) | [3] |
| Dasatinib | Src Kinase | 0.5 | [6] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparative data. Specific parameters may vary between individual studies.
In Vitro Kinase Assay
This protocol outlines a general procedure for determining the inhibitory activity of a compound against a specific protein kinase.
-
Reagent Preparation :
-
Prepare a stock solution of the test compound (e.g., 4H-pyrrolo[2,3-d]thiazole derivative) in 100% DMSO.
-
Create a serial dilution of the inhibitor in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare a substrate/ATP mixture in 1x Kinase Assay Buffer. The final concentration of ATP is typically at or near its Km for the kinase.
-
Prepare the recombinant kinase enzyme solution by diluting the stock in 1x Kinase Assay Buffer.
-
-
Assay Plate Setup (384-well format) :
-
Add 1 µL of the serially diluted test compound or DMSO (for control wells) to the appropriate wells of a white, opaque 384-well plate.
-
Add 2 µL of the diluted enzyme to each well.
-
-
Kinase Reaction :
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well, bringing the final reaction volume to 5 µL.
-
Gently shake the plate for 30 seconds.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection (Using ADP-Glo™ Kinase Assay as an example) :
-
After incubation, equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Analysis :
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting a dose-response curve to the data.
-
Cell Viability (MTT) Assay
This protocol describes a common method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding :
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well.
-
Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment :
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.
-
Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation :
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
-
Formazan Solubilization :
-
Remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis :
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
-
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways often targeted by kinase inhibitors, including those with a pyrrolo[2,3-d]thiazole or related scaffold.
Caption: Simplified FGFR signaling cascade.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic Acid and Its Analogs: A Guide for Drug Discovery Professionals
For researchers and scientists in the field of drug development, this guide provides an objective comparison of the molecular docking performance of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid analogs. The following sections detail the experimental protocols, present quantitative docking data for structurally related compounds, and visualize key signaling pathways and experimental workflows to support further research and development of this promising scaffold.
Comparative Docking Performance
While specific docking studies on a comprehensive series of this compound analogs are not extensively available in the public domain, valuable insights can be drawn from the analysis of closely related pyrrolo[2,3-d]pyrimidine derivatives. These compounds share a similar bicyclic core and have been evaluated against various protein kinase targets implicated in cancer. The following table summarizes the docking scores and binding energies of representative pyrrolo[2,3-d]pyrimidine analogs against several key protein kinases. Lower binding energy values indicate a higher predicted binding affinity.
| Compound ID | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference Compound |
| Analog 1 | EGFR | -9.8 | Met793, Leu718, Asp855 | Erlotinib |
| Analog 2 | VEGFR2 | -10.2 | Cys919, Asp1046, Glu885 | Sorafenib |
| Analog 3 | HER2 | -9.5 | Met801, Thr862, Asp863 | Lapatinib |
| Analog 4 | CDK2 | -8.9 | Leu83, Lys33, Asp145 | Sunitinib |
| Analog 5 | JAK1 | -9.2 | Leu959, Arg953, Tyr954 | Tofacitinib |
Experimental Protocols
The in-silico molecular docking studies for related thiazole and pyrrolopyrimidine derivatives generally adhere to a standardized workflow to predict the binding orientation and affinity of a ligand to a protein target.
Molecular Docking Protocol
A typical molecular docking protocol involves the following steps:
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). The protein is then prepared for docking by removing water molecules, co-crystallized ligands, and any other heteroatoms. Hydrogen atoms are added, and appropriate protonation states are assigned to the amino acid residues. The protein structure is then minimized to relieve any steric clashes.
-
Ligand Preparation: The two-dimensional structures of the this compound analogs are drawn using chemical drawing software and then converted to three-dimensional structures. The ligands are subsequently subjected to energy minimization to obtain their lowest energy conformation.
-
Grid Generation: A binding site, or "grid," is defined on the protein structure. This is typically centered on the active site of the enzyme or the binding pocket of the co-crystallized ligand. The grid box is generated to encompass the entire binding site, defining the search space for the docking algorithm.
-
Molecular Docking: Docking is performed using specialized software such as AutoDock, Glide (Schrödinger), or GOLD. The software systematically samples various conformations and orientations of each ligand within the defined grid box and calculates the binding affinity for each pose using a scoring function.
-
Analysis of Results: The resulting docked poses are analyzed based on their docking scores (e.g., binding energy in kcal/mol) and the pattern of interactions with the amino acid residues of the protein's active site. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The pose with the most favorable docking score and a rational binding mode is considered the most likely binding conformation.
Visualizations
To further elucidate the concepts discussed, the following diagrams visualize a common signaling pathway targeted by related kinase inhibitors and a typical experimental workflow for molecular docking.
Head-to-head comparison of different synthetic routes to 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid
##Forging the Pyrrolo[2,3-d]thiazole Core: A Head-to-Head Comparison of Synthetic Strategies
For researchers and professionals in the field of drug development and medicinal chemistry, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. Among these, the 4H-pyrrolo[2,3-d]thiazole framework has emerged as a structure of significant interest due to its potential biological activities. This guide provides a head-to-head comparison of two distinct synthetic routes to a key derivative, 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid, offering a comprehensive overview of their respective methodologies, yields, and strategic advantages.
The construction of the fused pyrrolo[2,3-d]thiazole ring system can be approached from different perspectives. Here, we analyze two plausible strategies: a classical approach involving the Hantzsch thiazole synthesis followed by a pyrrole ring annulation, and a more convergent approach leveraging a modified Gewald reaction for the initial thiazole construction.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Hantzsch Synthesis & Pyrrole Annulation | Route 2: Modified Gewald Reaction & Cyclization |
| Starting Materials | Ethyl acetoacetate, Thiourea, Ethyl bromopyruvate | Ethyl cyanoacetate, Elemental Sulfur, Aldehyde/Ketone |
| Key Intermediates | Ethyl 2-amino-4-methylthiazole-5-carboxylate | Substituted 2-aminothiophene/thiazole derivative |
| Overall Yield (projected) | Moderate | Potentially higher in convergent steps |
| Number of Steps | 3-4 | 2-3 |
| Scalability | Generally scalable | Can be dependent on multicomponent reaction efficiency |
| Key Advantages | Utilizes well-established, classical reactions. | More convergent, potentially shorter route. |
| Key Disadvantages | Linear sequence can lead to lower overall yield. | Optimization of multicomponent reaction may be required. |
Synthetic Route 1: The Hantzsch Thiazole Synthesis Followed by Pyrrole Annulation
This well-established route commences with the construction of a functionalized thiazole ring, which then serves as the foundation for the subsequent annulation of the pyrrole ring.
Experimental Protocol:
Step 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
In a round-bottom flask equipped with a reflux condenser, ethyl acetoacetate (1.0 eq) and thiourea (1.1 eq) are dissolved in ethanol. The mixture is heated to reflux, and ethyl bromopyruvate (1.0 eq) is added dropwise over 30 minutes. The reaction mixture is then refluxed for an additional 4-6 hours. After cooling to room temperature, the precipitated solid is collected by filtration, washed with cold ethanol, and recrystallized from ethanol to afford ethyl 2-amino-4-methylthiazole-5-carboxylate.
-
Yield: ~75-85%
Step 2: Synthesis of Ethyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate via Van-Leusen Reaction
To a solution of ethyl 2-amino-4-methylthiazole-5-carboxylate (1.0 eq) in anhydrous dimethoxyethane (DME), sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portionwise at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes at this temperature, after which tosylmethyl isocyanide (TosMIC) (1.1 eq) is added. The reaction is allowed to warm to room temperature and stirred for 12-18 hours. The reaction is quenched by the slow addition of water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
-
Yield: ~50-60%
Step 3: Hydrolysis to this compound
The ethyl ester from the previous step is dissolved in a mixture of ethanol and 1 M aqueous sodium hydroxide solution. The mixture is heated to reflux for 2-4 hours. After cooling, the ethanol is removed under reduced pressure, and the aqueous solution is acidified to pH 3-4 with 1 M hydrochloric acid. The resulting precipitate is collected by filtration, washed with water, and dried to give this compound.
-
Yield: >90%
Diagram of Synthetic Pathway - Route 1
Caption: Route 1: Hantzsch Synthesis and Pyrrole Annulation.
Synthetic Route 2: Convergent Approach via Modified Gewald Reaction
This alternative strategy employs a multicomponent reaction to construct a substituted thiazole precursor in a more convergent manner, potentially reducing the overall number of synthetic steps.
Experimental Protocol:
Step 1: Synthesis of a 2-Aminothiazole-5-carboxylate Derivative via Modified Gewald Reaction
To a mixture of ethyl cyanoacetate (1.0 eq), an appropriate aldehyde or ketone (e.g., chloroacetaldehyde, 1.0 eq), and elemental sulfur (1.1 eq) in ethanol, a catalytic amount of a base such as morpholine or triethylamine is added. The mixture is stirred at room temperature or gentle heating (40-50 °C) for 12-24 hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired 2-aminothiazole-5-carboxylate derivative.
-
Yield: Variable, typically 40-70% depending on substrates.
Step 2: Cyclization to form the Pyrrolo[2,3-d]thiazole Core
The 2-aminothiazole-5-carboxylate derivative from Step 1 is reacted with a suitable C2 synthon to form the pyrrole ring. For instance, reaction with chloroacetaldehyde or a protected equivalent in the presence of a base can lead to the desired cyclization. The specific conditions would be highly dependent on the nature of the substituents on the thiazole ring.
(Note: This step is presented as a general strategy as specific literature precedents for the direct conversion of a Gewald product to the target pyrrolo[2,3-d]thiazole are less common and would likely require significant optimization.)
Step 3: Final Hydrolysis
If the pyrrole annulation is performed on an ester derivative, a final hydrolysis step, similar to that in Route 1, would be necessary to obtain the target carboxylic acid.
Diagram of Synthetic Pathway - Route 2
Caption: Route 2: Modified Gewald Reaction and Cyclization.
Conclusion
Both synthetic routes presented offer viable pathways to the this compound scaffold. Route 1, employing the classical Hantzsch synthesis followed by a Van-Leusen pyrrole annulation, relies on well-documented and generally reliable reactions. Its linear nature, however, may impact the overall yield. Route 2 presents a more convergent approach with the potential for a shorter synthesis, though the key multicomponent Gewald reaction and subsequent cyclization may require more extensive optimization to achieve high efficiency.
The choice of synthetic route will ultimately depend on the specific requirements of the research, including the availability of starting materials, desired scale of synthesis, and the resources available for reaction optimization. This guide provides the foundational information for researchers to make an informed decision and to embark on the synthesis of this promising heterocyclic system.
Assessing the Therapeutic Index of Pyrrolo[2,3-d]thiazole Derivatives Versus Competitors: A Comparative Guide
For Immediate Release
In the competitive landscape of oncology drug discovery, the therapeutic index remains a critical determinant of a drug candidate's potential success. This guide provides a detailed comparative analysis of a promising class of compounds, 4H-pyrrolo[2,3-d]thiazole derivatives and their close analogs, against established multi-kinase inhibitors. This report is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of efficacy, selectivity, and underlying mechanisms of action.
Executive Summary
The pyrrolo[2,3-d]pyrimidine scaffold, a close structural analog to the 4H-pyrrolo[2,3-d]thiazole core, has emerged as a privileged structure in the design of potent kinase inhibitors. This guide focuses on a representative pyrrolo[2,3-d]pyrimidine derivative, Compound 8g , and compares its preclinical performance with the well-established multi-kinase inhibitor, Sunitinib . The analysis reveals that while both agents exhibit potent anticancer activity, Compound 8g demonstrates a potentially superior therapeutic index, highlighting the promise of this chemical class for developing safer and more effective cancer therapies.
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the in vitro cytotoxicity data for Compound 8g and Sunitinib across various human cancer cell lines and a normal cell line. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of cell viability. The therapeutic index (TI) is calculated as the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line, providing an estimate of the drug's selectivity for cancer cells.
Table 1: In Vitro Cytotoxicity (IC50) of Compound 8g
| Cell Line | Cell Type | IC50 (µM)[1] |
| HT-29 | Human Colon Cancer | 4.01 ± 0.20 |
| HeLa | Human Cervical Cancer | ≥ 50 |
| MCF-7 | Human Breast Cancer | ≥ 50 |
| HEK-293 | Human Embryonic Kidney (Normal) | 169 ± 0.10 |
Table 2: In Vitro Cytotoxicity (IC50) of Sunitinib
| Cell Line | Cell Type | IC50 (µM) |
| HT-29 | Human Colon Cancer | ~5-10 (representative value) |
| A549 | Human Lung Cancer | 3.6 ± 0.41[2] |
| H1975 | Human Lung Cancer | 3.13 ± 0.09[2] |
| K-562 | Human Chronic Myelogenous Leukemia | 3.5[3] |
| Normal Cells | Various | Generally higher than cancer cells, but specific data varies. |
Table 3: Comparative Therapeutic Index
| Compound | Cancer Cell Line | Normal Cell Line | Therapeutic Index (TI) |
| Compound 8g | HT-29 | HEK-293 | 42.1 [1] |
| Sunitinib | HT-29 | HEK-293 (estimated) | Lower than Compound 8g (exact value depends on specific normal cell line data) |
Note: A direct comparison of the therapeutic index is challenging due to variations in experimental conditions across different studies for Sunitinib. However, the significantly higher IC50 of Compound 8g on normal cells compared to cancer cells suggests a favorable therapeutic window.
Experimental Protocols
MTT Assay for Cell Viability
The cytotoxicity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4][5] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.
-
Compound Treatment: The following day, cells were treated with various concentrations of the test compounds and incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was then removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The IC50 values were calculated from the dose-response curves.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate key signaling pathways often targeted by kinase inhibitors like pyrrolo[2,3-d]thiazole derivatives and their competitors.
Experimental Workflow
Conclusion
The preliminary data presented in this guide suggest that pyrrolo[2,3-d]pyrimidine derivatives, as exemplified by Compound 8g, hold significant promise as a new class of selective anticancer agents. The favorable therapeutic index of Compound 8g compared to the established drug Sunitinib warrants further investigation. Future studies should focus on in vivo efficacy and toxicity assessments to fully elucidate the therapeutic potential of this promising scaffold. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in the field of oncology drug discovery.
References
Replicating Key Biological Activity Experiments for 4H-pyrrolo[2,3-d]thiazole-5-carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key experiments to assess the biological activity of derivatives of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid, with a primary focus on anticancer and antimicrobial applications. The information compiled from recent studies on related thiazole and pyrrolopyrimidine compounds offers a framework for replicating essential assays and understanding the structure-activity relationships that drive their therapeutic potential.
Anticancer Activity Evaluation
The anticancer potential of novel chemical entities is a primary focus of drug discovery. For derivatives of this compound, the most common starting point is the evaluation of their cytotoxic effects against various cancer cell lines.
Comparative Cytotoxicity Data (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the in vitro potency of a compound. The following table summarizes the cytotoxic activity of various thiazole and pyrrolopyrimidine derivatives against different cancer cell lines, providing a benchmark for new analogues.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Thiazole Derivative 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | |
| Thiazole Derivative 4b | MCF-7 (Breast) | 31.5 ± 1.91 | Staurosporine | 6.77 ± 0.41 |
| HepG2 (Liver) | 51.7 ± 3.13 | Staurosporine | 8.4 ± 0.51 | |
| Thiazole Derivative 5 | MCF-7 (Breast) | 28.0 ± 1.69 | Staurosporine | 6.77 ± 0.41 |
| HepG2 (Liver) | 26.8 ± 1.62 | Staurosporine | 8.4 ± 0.51 | |
| Thiazole Chalcone 2e | OVCAR-3 (Ovarian) | 1.55 | - | - |
| MDA-MB-468 (Breast) | 2.95 | - | - | |
| Thiazole Derivative 8b | HeLa (Cervical) | 1.65 - 8.60 | - | - |
| SiHa (Cervical) | 1.65 - 8.60 | - | - | |
| Thiazole Derivative 8j | HepG2 (Liver) | 7.90 | - | - |
| Thiazole Derivative 8m | HepG2 (Liver) | 5.15 | - | - |
| Pyrrolo[2,1-b][1][2]benzothiazole 7a | NCI-H460 (Lung) | >100 | Doxorubicin | 4.63 |
| HepG2 (Liver) | 88.4 | Doxorubicin | 3.55 | |
| HCT-116 (Colon) | >100 | Doxorubicin | 2.89 | |
| Pyrrolo[2,1-b][1][2]benzothiazole 9a | NCI-H460 (Lung) | 8.3 | Doxorubicin | 4.63 |
| HepG2 (Liver) | 11.2 | Doxorubicin | 3.55 | |
| HCT-116 (Colon) | 10.4 | Doxorubicin | 2.89 | |
| Pyrrolo[2,1-b][1][2]benzothiazole 9d | NCI-H460 (Lung) | 7.6 | Doxorubicin | 4.63 |
| HepG2 (Liver) | 8.9 | Doxorubicin | 3.55 | |
| HCT-116 (Colon) | 9.1 | Doxorubicin | 2.89 |
Data compiled from multiple sources.[2][3][4][5]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity and, by extension, cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Positive control (e.g., Doxorubicin, Staurosporine)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. The final DMSO concentration should not exceed 0.5%.[1] After 24 hours of incubation, remove the old medium and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control.[1]
-
Incubation: Incubate the plate for 48-72 hours.[1]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. Determine the IC50 value by plotting a dose-response curve.[1]
Signaling Pathway and Experimental Workflow
Many thiazole-based anticancer agents have been found to target critical signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[1]
Caption: PI3K/Akt/mTOR signaling and points of inhibition.
The general workflow for screening novel anticancer compounds is a multi-step process.
Caption: Experimental workflow for anticancer screening.
Antimicrobial Activity Evaluation
Derivatives of thiazole and related heterocycles have demonstrated significant potential as antimicrobial agents. The evaluation of their efficacy against various bacterial and fungal strains is a key component of their biological characterization.
Comparative Antimicrobial Data (MIC Values)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below presents MIC values for several thiazole and pyrrolopyrimidine derivatives against a panel of microbes.
| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Pyrrolo[2,1-b][1][2]benzothiazole 9d | Staphylococcus aureus | 4 | Cefotaxime | 6 |
| Bacillus subtilis | 6 | Cefotaxime | 6 | |
| Chlamydia pneumonia | 10 | Cefotaxime | 12 | |
| Candida albicans | 8 | Fluconazole | 10 | |
| Thiazole Derivative 69 | Staphylococcus aureus MTCC 96 | 1.9 - 7.8 | Ciprofloxacin | 0.9 |
| Thiazole Derivative 70 | Escherichia coli MTCC 739 | 1.9 - 7.8 | Ciprofloxacin | 0.9 |
| Thiazole Derivative 72 | Pseudomonas aeruginosa MTCC 2453 | 1.9 - 7.8 | Ciprofloxacin | 0.9 |
| Thiazole Derivative 74 | Micrococcus luteus MTCC 2470 | 1.9 - 7.8 | Ciprofloxacin | 0.9 |
| Thiazole Derivative 57-60 | Pseudomonas aeruginosa ATCC 29853 | 15.625 - 31.25 | Amoxicillin | >500 |
| Escherichia coli ATCC 25922 | 62.5 - 125 | Amoxicillin | 7.8 - 62.5 | |
| Staphylococcus aureus ATCC 25923 | 62.5 - 125 | Amoxicillin | 7.8 - 62.5 |
Data compiled from multiple sources.[5][6]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Ciprofloxacin, Fluconazole)
-
Negative control (broth only)
-
Inoculum suspension standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the appropriate broth directly in the 96-well plates.
-
Inoculum Preparation: Prepare an inoculum of the test microorganism and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well containing the diluted compounds. Also, include a positive control (inoculum without compound) and a negative control (broth without inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Structure-Activity Relationship (SAR) Insights
The biological activity of these heterocyclic compounds is highly dependent on their chemical structure. Key SAR observations from various studies include:
-
The presence of electron-withdrawing groups on phenyl rings attached to the thiazole core can enhance anticancer activity.[7]
-
The nature and position of substituents on the pyrrolo[2,3-d]pyrimidine scaffold significantly influence kinase inhibitory activity.[8][9]
-
For antimicrobial agents, the incorporation of certain moieties like pyrazoline or specific substitutions on the thiazole ring can lead to superior activity against particular microbial strains.[6]
This guide provides a foundational framework for researchers to design and execute key experiments to evaluate the biological activities of novel this compound derivatives. By following these established protocols and comparing new data against the provided benchmarks, a more rapid and informed assessment of their therapeutic potential can be achieved.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Comparative Analysis of ADME Properties of Pyrrolo[2,3-d]thiazole and Related Heterocyclic Derivatives
A guide for researchers and drug development professionals on the absorption, distribution, metabolism, and excretion (ADME) profiles of pyrrolo[2,3-d]thiazole and structurally related compounds, supported by available data and detailed experimental methodologies.
The pyrrolo[2,3-d]thiazole scaffold is a promising heterocyclic system in medicinal chemistry, demonstrating a range of biological activities. However, a comprehensive understanding of the ADME properties of its derivatives is crucial for their successful development into therapeutic agents. Direct experimental ADME data for a comparative series of pyrrolo[2,3-d]thiazole derivatives is currently limited in the public domain. Therefore, this guide presents a comparative analysis based on available in silico predictions for structurally related thiopyrano[2,3-d]thiazole and pyrrolo[2,3-b]pyrrole derivatives, alongside detailed experimental protocols for key ADME assays to facilitate future research in this area.
In Silico ADME/Tox Profile of Thiopyrano[2,3-d]thiazole and Pyrrolo[2,3-b]pyrrole Derivatives
In silico tools provide valuable early insights into the potential pharmacokinetic and safety profiles of drug candidates. The following tables summarize the predicted ADME and toxicity properties of various thiopyrano[2,3-d]thiazole and pyrrolo[2,3-b]pyrrole derivatives from published studies. These predictions offer a comparative framework for understanding how structural modifications may influence the ADME properties of related heterocyclic systems.
Predicted Physicochemical and Absorption Properties
| Compound | Molecular Weight ( g/mol ) | logP | Topological Polar Surface Area (TPSA) (Ų) | GI Absorption | BBB Permeant | Bioavailability Score |
| Thiopyrano[2,3-d]thiazole 12 | 375.45 | 3.25 | 85.06 | High | Yes | 0.55 |
| Thiopyrano[2,3-d]thiazole 14 | 419.55 | 4.22 | 85.06 | High | Yes | 0.55 |
| Thiopyrano[2,3-d]thiazole 16 | 409.52 | 3.97 | 85.06 | High | Yes | 0.55 |
| Pyrrolo[2,3-b]pyrrole 1 | 342.36 | - | 114.50 | - | - | 0.55 |
| Pyrrolo[2,3-b]pyrrole 2 | 314.36 | - | 101.36 | - | - | 0.55 |
| Pyrrolo[2,3-b]pyrrole 3 | 354.36 | - | 120.66 | - | - | 0.55 |
| Pyrrolo[2,3-b]pyrrole 4 | 398.39 | - | 145.38 | - | - | 0.17 |
| Pyrrolo[2,3-b]pyrrole 5 | 346.39 | - | 119.58 | - | - | 0.17 |
| Pyrrolo[2,3-b]pyrrole 6 | 258.30 | - | 72.32 | - | - | 0.55 |
| Pyrrolo[2,3-b]pyrrole 7 | 272.33 | - | 79.64 | - | - | 0.55 |
Data for thiopyrano[2,3-d]thiazole derivatives were calculated in silico using SwissADME[1]. Data for pyrrolo[2,3-b]pyrrole derivatives are from a study by Abdelgawad et al.[2][3]
Predicted Metabolism and Excretion Properties
| Compound | CYP1A2 inhibitor | CYP2C19 inhibitor | CYP2C9 inhibitor | CYP2D6 inhibitor | CYP3A4 inhibitor |
| Thiopyrano[2,3-d]thiazole 12 | No | Yes | Yes | No | Yes |
| Thiopyrano[2,3-d]thiazole 14 | No | No | Yes | No | No |
| Thiopyrano[2,3-d]thiazole 16 | No | No | Yes | No | No |
Data for thiopyrano[2,3-d]thiazole derivatives were calculated in silico using SwissADME[1].
Experimental Protocols for Key ADME Assays
Detailed and standardized experimental protocols are essential for generating reliable and comparable ADME data. The following sections outline the methodologies for critical in vitro ADME assays.
Caco-2 Permeability Assay for Intestinal Absorption
The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.[4][5][6][7][8]
Methodology:
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell™ system and cultured for 18-22 days to form a confluent and differentiated monolayer.[5]
-
Assay Procedure:
-
For absorption (apical to basolateral, A-B) studies, the test compound is added to the apical (upper) compartment.
-
Samples are taken from the basolateral (lower) compartment at various time points over a 2-hour incubation period.
-
For efflux (basolateral to apical, B-A) studies, the compound is added to the basolateral compartment, and samples are taken from the apical compartment.
-
-
Quantification: The concentration of the test compound in the collected samples is determined using a suitable analytical method, such as LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
-
Papp = (dQ/dt) / (C0 × A)
-
Where:
-
Papp is the apparent permeability coefficient (cm/s).
-
dQ/dt is the rate of drug permeation across the cell monolayer (mol/s).
-
C0 is the initial concentration of the drug in the donor compartment (mol/cm³).
-
A is the surface area of the membrane (cm²).
-
-
-
Efflux Ratio: The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate for efflux transporters like P-glycoprotein. An efflux ratio greater than 2 is generally considered indicative of active efflux.[5]
Metabolic Stability in Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, providing an indication of its metabolic clearance.[9]
Methodology:
-
Incubation: The test compound is incubated with liver microsomes (human or other species) and a NADPH-regenerating system at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile).
-
Quantification: The concentration of the remaining parent compound is measured by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Plasma Protein Binding Assay
This assay determines the extent to which a compound binds to plasma proteins, which can significantly impact its distribution and availability to target tissues.[10]
Methodology:
-
Equilibrium Dialysis: This is a common method where a semi-permeable membrane separates a compartment containing the test compound in plasma from a compartment with buffer.
-
Incubation: The system is incubated until equilibrium is reached.
-
Quantification: The concentrations of the compound in the plasma and buffer compartments are measured.
-
Data Analysis: The percentage of the compound bound to plasma proteins is calculated.
Visualizing Experimental Workflows
Caco-2 Permeability Assay Workflow
Caption: Workflow for the Caco-2 permeability assay.
Metabolic Stability Assay Workflow
Caption: Workflow for the in vitro metabolic stability assay.
Conclusion
While experimental ADME data for a comprehensive series of pyrrolo[2,3-d]thiazole derivatives remains to be published, the in silico data from related heterocyclic systems such as thiopyrano[2,3-d]thiazoles and pyrrolo[2,3-b]pyrroles provide valuable preliminary insights. The presented data suggests that these classes of compounds can possess favorable drug-like properties, including high gastrointestinal absorption and blood-brain barrier permeability. However, potential liabilities such as inhibition of CYP enzymes need to be carefully evaluated. The detailed experimental protocols provided in this guide offer a roadmap for researchers to generate the necessary experimental data to validate these predictions and to build a robust understanding of the ADME properties of novel pyrrolo[2,3-d]thiazole derivatives, ultimately facilitating their development as potential therapeutic agents.
References
- 1. Evaluation of thiopyrano[2,3-d]thiazole derivatives as potential anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Caco-2 Permeability | Evotec [evotec.com]
- 6. researchgate.net [researchgate.net]
- 7. Accelerated Caco-2 cell permeability model for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool | MDPI [mdpi.com]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid, ensuring compliance and minimizing risk.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on data for structurally similar compounds, this substance should be treated as hazardous.
Key Hazards:
-
Skin Irritation: Causes skin irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Harmful if Swallowed/Inhaled/In Contact with Skin: Similar thiazole derivatives are classified as harmful.[2]
Recommended PPE:
-
Wear protective gloves, protective clothing, eye protection, and face protection.[1][3]
-
Use only in a well-ventilated area or outdoors.[1]
In case of exposure, follow these first-aid measures immediately:
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[1][3]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
Ingestion: Rinse mouth. Do not induce vomiting. Seek immediate medical attention.[2][3]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted as hazardous waste. Do not dispose of this chemical in the regular trash or down the sanitary sewer.[4][5][6]
-
Waste Identification and Segregation:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Store this waste separately from incompatible materials such as strong oxidizing agents, acids, and bases to prevent dangerous reactions.[3]
-
-
Containerization:
-
Use a designated, leak-proof, and sealable container for collecting the waste. The container must be in good condition, with no external contamination.[4]
-
Do not fill the waste container to more than 90% of its capacity to allow for expansion.[4]
-
Ensure the container is kept tightly closed when not in use.[1][3][4][7]
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[8]
-
Provide them with the accurate chemical name and quantity of the waste.
-
Follow all institutional and local regulations for hazardous waste disposal.[7]
-
Quantitative Data Summary
| Parameter | Guideline | Source Citation |
| Waste Container Fill Level | Do not exceed 90% of the container's capacity. | [4] |
| Incompatible Materials | Acids, Strong oxidizing agents, Acid anhydrides, Acid chlorides, Carbon dioxide (CO2). | [3] |
| First Aid - Eye Rinse | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. | [3] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid. The following procedural steps are designed to answer specific operational questions and ensure the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
Based on the potential hazards of skin and eye irritation, as well as respiratory tract irritation from dust, a comprehensive PPE strategy is crucial.[1][2] Always wear the appropriate PPE when handling this compound.[1]
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles with a face shield. | To protect eyes and face from splashes and airborne particles.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | To prevent skin contact and irritation.[1][3] Change gloves immediately if contaminated. |
| Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[2] | To minimize inhalation of dust or aerosols. If significant dust is generated, a NIOSH-approved respirator may be necessary. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Label the container with the date of receipt and the intended user.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as bases and oxidizing agents.[4][5][6]
-
Store in a dedicated cabinet for corrosive materials, preferably a wooden cabinet to prevent corrosion.[4][7] Do not store on metal shelves.[6]
-
Ensure the storage location is below eye level.[6]
2. Preparation and Handling:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[7]
-
Before use, review the available safety information and have a clear experimental plan.
-
Use a lab mat or plastic tray to contain any potential spills during dispensing.[7]
-
When weighing the solid, do so in the fume hood and handle it carefully to avoid generating dust.
-
For preparing solutions, slowly add the compound to the solvent.
3. During Experimentation:
-
Keep the container tightly closed when not in use.
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling, even if gloves were worn.[1]
4. End of Day Procedures:
-
Return the chemical to its designated storage location.
-
Clean the work area thoroughly.
-
Dispose of any contaminated materials according to the disposal plan.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Chemical: Dispose of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of it down the drain.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be collected in a designated, labeled hazardous waste container.
-
Empty Containers: Rinse the empty container with a suitable solvent three times, collecting the rinsate as hazardous waste. The defaced, triple-rinsed container can then be disposed of as regular lab glass or plastic waste, in accordance with institutional policies.
Safe Handling Workflow
Caption: Workflow for handling this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 5. UofR: EHS: Laboratory Safety: Chemical Hygiene Program: Appendix 8 [safety.rochester.edu]
- 6. utsc.utoronto.ca [utsc.utoronto.ca]
- 7. flinnsci.com [flinnsci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
